N-Acetyl Sitagliptin-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFMQPHTQKCJPI-KMKPOHAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N-Acetyl Sitagliptin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Sitagliptin-d3. This isotopically labeled compound is a crucial internal standard for pharmacokinetic and metabolic studies of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The introduction of a deuterium-labeled acetyl group allows for its distinct identification and quantification in complex biological matrices when analyzed by mass spectrometry.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acetylation of Sitagliptin using a deuterated acetylating agent. The parent compound, Sitagliptin, can be synthesized through various established routes, including asymmetric hydrogenation processes.[1][2] For the purpose of this guide, we will focus on the final N-acetylation step.
A common and effective method for this transformation is the reaction of Sitagliptin with a deuterated acetylating agent such as acetyl-d3 chloride or acetic-d3 anhydride in the presence of a non-nucleophilic base to neutralize the generated acid.
Proposed Synthetic Pathway
References
N-Acetyl Sitagliptin-d3: An In-Depth Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Acetyl Sitagliptin-d3, a stable isotope-labeled derivative of a minor metabolite of Sitagliptin, and its application as an internal standard in the bioanalysis of Sitagliptin. While the deuterated parent drug, Sitagliptin-d4, is more commonly utilized, this document explores the theoretical and practical aspects of using this compound, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies. This guide will cover the rationale for its use, a proposed synthesis pathway, a detailed, albeit theoretical, experimental protocol for its application in bioanalysis, and expected analytical performance.
Introduction: The Role of Stable Isotope-Labeled Internal Standards in Pharmacokinetics
In quantitative bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the use of an appropriate internal standard (IS) is critical for achieving accurate and precise results. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatographic separation, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for LC-MS/MS assays. By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), SIL internal standards are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they co-elute and experience similar matrix effects and ionization suppression or enhancement. The use of SIL analogs has been widely shown to reduce the effect from the matrix and give reproducible and accurate recoveries in LC-MS/MS assays.
Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. Accurate quantification of Sitagliptin in biological matrices is essential for its clinical development and therapeutic drug monitoring. N-Acetyl Sitagliptin is a minor metabolite of Sitagliptin. While acetylation is not a major metabolic pathway for Sitagliptin, the deuterated form of this metabolite, this compound, presents a viable, though less common, option as an internal standard.
Proposed Synthesis of this compound
A specific, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on the known synthesis of Sitagliptin and standard organic chemistry reactions for N-acetylation and deuteration.
The synthesis would likely involve two key steps: the synthesis of the parent Sitagliptin molecule, followed by N-acetylation using a deuterated acetylating agent.
Logical Flow of this compound Synthesis
Caption: Proposed synthetic pathway for this compound.
A detailed, theoretical protocol is as follows:
-
Synthesis of Sitagliptin: The synthesis of the parent drug, Sitagliptin, can be achieved through various published methods. A common approach involves the coupling of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
-
N-Acetylation with Deuterated Reagent:
-
Sitagliptin is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
A slight excess of a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, is added to the solution.
-
A non-nucleophilic base, like triethylamine or diisopropylethylamine, is added to scavenge the acid byproduct.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.
-
The reaction mixture is then quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product, this compound, is purified by column chromatography or recrystallization to yield the final product.
-
Bioanalytical Method for Sitagliptin using this compound as an Internal Standard
The following is a detailed, proposed experimental protocol for the quantification of Sitagliptin in human plasma using this compound as an internal standard. This protocol is adapted from validated methods for Sitagliptin that utilize Sitagliptin-d4.
Materials and Reagents
-
Sitagliptin reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution optimized for separation |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Sitagliptin: m/z 408.1 → 235.1 (Quantifier), 408.1 → 134.1 (Qualifier) |
| This compound: m/z 452.1 → 235.1 (Quantifier), 452.1 → 134.1 (Qualifier) (Predicted) | |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Sitagliptin and this compound (1 mg/mL) in methanol.
-
Working Solutions: Prepare serial dilutions of the Sitagliptin stock solution with 50% methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate Sitagliptin working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow
Caption: Bioanalytical sample preparation workflow.
Method Validation and Expected Performance
A bioanalytical method using this compound as an internal standard would require full validation according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance parameters based on validated methods for Sitagliptin with Sitagliptin-d4.
Table 1: Predicted Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Predicted) |
| Sitagliptin | 408.1 | 235.1 | 25 |
| 408.1 | 134.1 | 40 | |
| This compound | 452.1 | 235.1 | 25 |
| 452.1 | 134.1 | 40 |
Table 2: Expected Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 80% |
| Matrix Effect | CV ≤ 15% | Minimal and compensated by IS |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration | Stable under typical laboratory conditions |
Signaling Pathway and Metabolism
Sitagliptin's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of incretin hormones, GLP-1 and GIP. These hormones, in turn, regulate glucose homeostasis.
The metabolism of Sitagliptin is limited in humans, with the majority of the drug excreted unchanged in the urine. N-acetylation is a very minor metabolic pathway.
Sitagliptin's Mechanism of Action and Metabolism
Caption: Sitagliptin's mechanism of action and metabolic fate.
Conclusion
This compound serves as a theoretically sound stable isotope-labeled internal standard for the bioanalysis of Sitagliptin. Although not as commonly employed as Sitagliptin-d4, its use can be justified, particularly in scenarios where the deuterated parent drug is unavailable or in studies specifically investigating the metabolic profile of Sitagliptin. The proposed synthesis and bioanalytical method outlined in this guide provide a strong foundation for researchers and drug development professionals to implement this compound in their analytical workflows. As with any bioanalytical method, rigorous validation is paramount to ensure the generation of reliable and accurate data for pharmacokinetic and other clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, form the bedrock of this understanding. The reliability of PK data is critically dependent on the bioanalytical methods employed, and at the heart of robust and defensible assays lies the use of deuterated internal standards. This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing deuterated standards in pharmacokinetic studies, providing researchers with the foundational knowledge to enhance the quality and reliability of their bioanalytical data.
The Fundamental Role of Internal Standards in Bioanalysis
Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to several sources of variability that can compromise the accuracy and precision of quantitative results. These include inconsistencies in sample preparation, fluctuations in instrument performance, and the so-called "matrix effect." The matrix effect arises from the co-eluting endogenous components of the biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte of interest in the mass spectrometer's ion source, leading to erroneous quantification.
To counteract these variabilities, an internal standard (IS) is introduced into every sample, including calibration standards, quality control samples, and the unknown study samples, at a known and constant concentration. The IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be normalized, leading to more accurate and precise results.[1]
Why Deuterated Standards Reign Supreme
While structural analogues of the analyte can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis.[2][3] Deuterated standards are molecules in which one or more hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H or D). This subtle modification results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its independent detection by the mass spectrometer.
The key advantages of using deuterated internal standards include:
-
Co-elution with the Analyte: Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation. This ensures that both the analyte and the IS experience the same matrix effects at the same time, allowing for effective compensation.[1]
-
Similar Extraction Recovery: The extraction efficiency of the deuterated standard from the biological matrix is virtually identical to that of the analyte, correcting for any variability or losses during the sample preparation process.
-
Correction for Ion Suppression/Enhancement: Because the analyte and the deuterated IS are in the same environment within the ion source at the same time, any suppression or enhancement of the ionization process affects both compounds similarly. The response ratio, therefore, remains constant, leading to accurate quantification.[1]
-
Improved Precision and Accuracy: The ability of deuterated standards to compensate for multiple sources of error results in bioanalytical methods with significantly improved precision (reproducibility) and accuracy (closeness to the true value).[4]
Data Presentation: The Quantitative Impact of Deuterated Standards
The theoretical advantages of deuterated internal standards are borne out by empirical data from numerous validation studies. The following tables summarize the performance of bioanalytical methods for various drugs, comparing the use of a deuterated internal standard to a structural analogue.
| Drug | Internal Standard Type | Linearity (r²) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Everolimus | Deuterated (d4) | > 0.98 | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | [5] |
| Structural Analogue | > 0.98 | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 | [5] | |
| Immunosuppressants | Deuterated | > 0.997 | 0.5 - 2 | 90 - 113 (Inter-assay) | 2.5 - 12.5 (Inter-assay) | [6][7] |
| (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic Acid) | 89 - 138 (Intra-assay) | 0.9 - 14.7 (Intra-assay) | [6][7] | |||
| Angiotensin IV | Deuterated (SIL) | Improved | Not specified | Improved | Improved | [4] |
| Structural Analogue | Improved | Not specified | Not Improved | Not Improved | [4] |
Note: In the everolimus study, while both internal standards showed acceptable performance, the deuterated standard provided a more favorable comparison with an independent LC-MS/MS method.[5] For the immunosuppressants, the use of deuterated standards resulted in a robust and sensitive method meeting clinical requirements.
Experimental Protocols: A Practical Guide
The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. Below are detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Plasma/serum sample
-
Deuterated internal standard spiking solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Vortex mixer
-
Centrifuge
-
96-well collection plate or microcentrifuge tubes
Protocol:
-
To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add a specific volume of the deuterated internal standard spiking solution to achieve the desired final concentration.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[9]
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant, which contains the analyte and the deuterated internal standard, to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts and higher analyte concentration compared to protein precipitation.
Materials:
-
Plasma/serum sample
-
Deuterated internal standard spiking solution
-
SPE cartridges (e.g., C8, C18)
-
SPE vacuum manifold or positive pressure processor
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Washing solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol, acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Spike a known volume of the plasma sample with the deuterated internal standard.
-
Pre-treat the sample as required (e.g., dilution with buffer).
-
Condition the SPE cartridge by passing 1-2 mL of methanol through the sorbent.[11]
-
Equilibrate the cartridge by passing 1-2 mL of water through the sorbent. Do not allow the sorbent to dry.[11]
-
Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.[11]
-
Elute the analyte and deuterated internal standard from the cartridge by passing 1-2 mL of a strong elution solvent (e.g., methanol or acetonitrile) through the sorbent.[11]
-
Collect the eluate and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of mobile phase-compatible solvent for LC-MS/MS analysis.[12]
Visualizing the Workflow and Logic
To better understand the integration of deuterated standards in pharmacokinetic studies, the following diagrams illustrate the experimental workflow and the logical principle of error compensation.
Conclusion
The use of deuterated internal standards is an indispensable tool in modern pharmacokinetic studies. Their ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, provides an unparalleled level of accuracy and precision. By effectively compensating for the inherent variabilities of bioanalysis, especially the unpredictable matrix effects, deuterated standards ensure the generation of high-quality, reliable data. For researchers and scientists in drug development, the investment in and proper implementation of deuterated standards are crucial steps toward making informed decisions about the safety and efficacy of new therapeutic agents. As regulatory agencies continue to emphasize the importance of robust bioanalytical methods, the role of deuterated standards as the benchmark for quantitative analysis in pharmacokinetic studies is firmly established.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical Tip: Protein Precipitation [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. clinichrom.com [clinichrom.com]
- 11. mdpi.com [mdpi.com]
- 12. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Sitagliptin-d3 for Sitagliptin Metabolite Identification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-Acetyl Sitagliptin-d3 as an internal standard for the identification and quantification of Sitagliptin metabolites. This document outlines the metabolic pathways of Sitagliptin, details experimental protocols for metabolite analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents relevant quantitative data in a structured format.
Introduction to Sitagliptin Metabolism
Sitagliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. While a significant portion of Sitagliptin is excreted unchanged in the urine, it undergoes minor metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2C8. In vitro studies using rat and human liver microsomes have identified several phase I and phase II metabolites. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of these metabolites in biological matrices, compensating for variability in sample preparation and instrument response.
Metabolic Pathways of Sitagliptin
The metabolism of Sitagliptin involves several biotransformation reactions, leading to a variety of metabolites. The major metabolic pathways include:
-
N-Acetylation: Formation of N-Acetyl Sitagliptin.
-
Glucuronidation: Conjugation with glucuronic acid to form N-glucuronide metabolites.
-
Oxidation: Hydroxylation of the aromatic ring and piperazine ring, as well as the formation of a di-ketone metabolite.
-
N-Sulfation: Conjugation with a sulfate group.
-
Cyclization: Oxidative desaturation of the piperazine ring followed by cyclization.
A simplified diagram of the key metabolic pathways is presented below.
Figure 1: Simplified metabolic pathways of Sitagliptin.
Role of this compound as an Internal Standard
This compound is the deuterated form of the N-acetylated metabolite of Sitagliptin. Its use as an internal standard (IS) in LC-MS/MS analysis offers several advantages:
-
Similar Chemical and Physical Properties: Being structurally similar to the analyte of interest (N-Acetyl Sitagliptin), it co-elutes and exhibits similar ionization efficiency, effectively compensating for matrix effects and variations in instrument response.
-
Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for simultaneous detection and quantification of the analyte and the IS without isobaric interference.
-
Improved Accuracy and Precision: The use of a stable isotope-labeled IS significantly enhances the accuracy and precision of the analytical method.
Experimental Protocols
This section outlines a general workflow for the identification and quantification of Sitagliptin metabolites using this compound as an internal standard.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes the incubation of Sitagliptin with human liver microsomes (HLMs) to generate metabolites.
Materials:
-
Sitagliptin
-
This compound (as analytical standard and internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Prepare a stock solution of Sitagliptin in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine HLMs, phosphate buffer, and the Sitagliptin stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Figure 2: Workflow for in vitro metabolism of Sitagliptin.
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol describes the extraction of Sitagliptin and its metabolites from plasma or urine samples.
Materials:
-
Plasma or urine sample
-
This compound (internal standard)
-
Acetonitrile (ACN) or other suitable organic solvent (e.g., ethyl acetate)
-
Centrifuge
Procedure (Protein Precipitation):
-
To a 100 µL aliquot of plasma or urine, add 200 µL of ice-cold acetonitrile containing this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The following table provides proposed Multiple Reaction Monitoring (MRM) transitions for Sitagliptin and its potential metabolites. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sitagliptin | 408.1 | 235.1 | 35 |
| N-Acetyl Sitagliptin | 450.1 | 235.1 | 38 |
| This compound (IS) | 453.1 | 238.1 | 38 |
| Sitagliptin-N-glucuronide | 584.2 | 408.1 | 25 |
| Hydroxylated Sitagliptin | 424.1 | 235.1 | 35 |
| Di-keto Sitagliptin | 422.1 | 249.1 | 30 |
| N-Sulfate Sitagliptin | 488.1 | 408.1 | 28 |
Data Analysis and Quantification
The concentration of each metabolite is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the known concentration of the analyte standards.
Figure 3: Data analysis workflow for metabolite quantification.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This technical guide provides a framework for the use of this compound in the identification and quantification of Sitagliptin metabolites. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics. The application of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in bioanalytical studies.
Preliminary Investigation of N-Acetyl Sitagliptin-d3 Stability in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting a preliminary investigation into the stability of N-Acetyl Sitagliptin-d3 in various biological matrices. As N-Acetyl Sitagliptin is a known derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, and its deuterated form is utilized as an internal standard in bioanalytical studies, understanding its stability is paramount for ensuring accurate and reliable pharmacokinetic and metabolic assessments.
While specific stability data for this compound in biological matrices is not extensively available in public literature, this guide synthesizes information on the known metabolic pathways and stability of the parent compound, Sitagliptin, with established principles for the handling and validation of deuterated compounds in bioanalysis. The experimental protocols provided herein are proposed methodologies based on this synthesized knowledge.
Overview of Sitagliptin Metabolism
Sitagliptin is primarily eliminated unchanged in the urine.[1][2] However, it does undergo limited metabolism, mainly mediated by cytochrome P450 isozymes CYP3A4, with a minor contribution from CYP2C8.[1][2] The known metabolites are generally found at trace levels in plasma and urine.[2] N-Acetylation is a potential metabolic pathway for compounds with primary or secondary amine functionalities, and N-Acetyl Sitagliptin is recognized as a derivative of the parent drug.[3][4]
Stability of Sitagliptin: A Reference
Forced degradation studies on Sitagliptin provide insights into its potential instabilities. This data is crucial for designing a comprehensive stability study for its N-acetylated and deuterated analog.
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 2.5 M HCl at 60°C | ~20% degradation after 6 hours, formation of two major degradation products. | [1] |
| 1 N HCl at 60°C for 30 min | Degradation observed. | [5] | |
| Alkaline Hydrolysis | 1 N NaOH | Degradation observed. | [5] |
| Oxidative | 6% H₂O₂ | Degradation observed. | [5] |
| Thermal | 80°C for 24 hours | Degradation observed. | [5] |
| Photolytic | UV light (200 Watt/m²) for 18 hours | Degradation observed. | [5] |
Table 1: Summary of Forced Degradation Studies on Sitagliptin.
Proposed Experimental Protocols for this compound Stability Assessment
The following protocols are designed to assess the stability of this compound in common biological matrices. These experiments are critical for validating its use as an internal standard and should be performed in accordance with regulatory guidelines such as those from the FDA.[6][7][8]
Materials and Reagents
-
Analyte: this compound
-
Biological Matrices: Human plasma (with anticoagulant, e.g., K2-EDTA), whole blood, and urine from at least three different sources.
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water. Protein precipitation agents (e.g., trichloroacetic acid, ice-cold acetonitrile).
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and store at -20°C or below.
-
Working Solutions: Prepare working solutions by diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to achieve concentrations for spiking into biological matrices.
Stability Assessment in Plasma
Stability in plasma is critical as it is a common matrix for pharmacokinetic studies.[9][10][11][12]
3.3.1 Freeze-Thaw Stability
-
Spike fresh human plasma with this compound at two concentration levels (low and high QC levels).
-
Divide the spiked plasma into aliquots.
-
Store the aliquots at -20°C or -80°C for at least 12 hours to ensure complete freezing.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat for a minimum of three cycles.
-
After the final cycle, process the samples and analyze them by LC-MS/MS along with freshly prepared standards and a set of control samples that have not undergone freeze-thaw cycles (T0).
3.3.2 Short-Term (Bench-Top) Stability
-
Spike fresh human plasma as described above.
-
Leave the aliquots on the bench at room temperature for a defined period (e.g., 4, 8, and 24 hours).
-
At each time point, process the samples and analyze.
-
Compare the results to the T0 samples.
3.3.3 Long-Term Stability
-
Spike fresh human plasma as described above.
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the T0 samples.
Stability Assessment in Whole Blood
Assessing stability in whole blood is important to understand if special handling is required immediately after sample collection.
-
Spike fresh whole blood with this compound.
-
Incubate at room temperature and on ice for several time points (e.g., 0, 0.5, 1, 2, and 4 hours).
-
At each time point, process the blood to extract plasma or perform a whole blood lysis.
-
Analyze the samples and compare the concentrations to the T0 sample.
Stability Assessment in Urine
-
Spike fresh human urine with this compound.
-
Adjust the pH of some aliquots if pH-dependent degradation is suspected.
-
Perform short-term (room temperature) and long-term (frozen) stability tests as described for plasma.
Analytical Method
A validated LC-MS/MS method should be used for the quantification of this compound. The method should be validated for selectivity, accuracy, precision, and linearity. Given the deuterated nature of the analyte, potential for isotopic exchange should be considered.[13][14]
-
Chromatography: A reverse-phase C18 column is likely suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common starting point.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode will provide the necessary sensitivity and selectivity.
Data Analysis and Acceptance Criteria
The stability of this compound is determined by comparing the mean concentration of the analyte in the stability samples to the mean concentration of the T0 samples. The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration of the T0 samples.
Considerations for Deuterated Internal Standards
While stable isotope-labeled internal standards are the gold standard in bioanalysis, they are not without potential issues.[13][15][16]
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the surrounding environment, particularly in aqueous solutions.[14] This can lead to a decrease in the concentration of the deuterated standard and an increase in the non-labeled analyte. The stability protocol should be designed to detect such an exchange.
-
Chromatographic Separation: In some cases, deuterated compounds can exhibit slightly different retention times on HPLC columns compared to their non-labeled counterparts.[13] This needs to be monitored during method development.
-
Purity: The isotopic purity of the this compound standard should be confirmed to ensure that it is not a source of the non-labeled analyte.
Conclusion
This technical guide outlines a robust preliminary strategy for investigating the stability of this compound in biological matrices. By leveraging the known degradation pathways of the parent drug, Sitagliptin, and incorporating best practices for the validation of deuterated internal standards, researchers can generate the necessary data to ensure the integrity and reliability of their bioanalytical methods. The successful completion of these stability studies is a critical step in the drug development process, underpinning the accuracy of pharmacokinetic and toxicokinetic data.
References
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sitagliptin N-Acetyl Impurity | molsyns.com [molsyns.com]
- 5. scielo.br [scielo.br]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isotopic Purity Assessment of N-Acetyl Sitagliptin-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation required for the robust assessment of isotopic purity for N-Acetyl Sitagliptin-d3. The accurate determination of isotopic enrichment is critical for its application as an internal standard in quantitative bioanalytical studies.
This compound is the N-acetylated, deuterium-labeled derivative of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Labeled compounds like this are invaluable tools in pharmacokinetic and metabolic studies, primarily when used as internal standards for mass spectrometry-based quantification.[2] The incorporation of stable isotopes such as deuterium (²H or D) results in a compound that is chemically identical to the endogenous analyte but has a different mass, allowing for precise differentiation and quantification.[2]
The quality and reliability of data generated using this compound are directly dependent on its isotopic purity. Insufficient isotopic enrichment or the presence of unlabeled (d0) or partially labeled (d1, d2) species can compromise the accuracy of analytical methods. Therefore, a multi-pronged analytical approach is essential for a thorough characterization. The combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound.[3][4]
Data Presentation: Quantitative Analysis
The isotopic distribution and overall purity of a batch of this compound are summarized below. These data are typically obtained through the integration of ion signals from mass spectrometry analysis.
Table 1: Isotopic Distribution of this compound by LC-HRMS
| Isotopic Species | Description | Measured Abundance (%) |
| d0 | Unlabeled N-Acetyl Sitagliptin | 0.1 |
| d1 | Partially Labeled (1 Deuterium) | 0.4 |
| d2 | Partially Labeled (2 Deuteriums) | 1.5 |
| d3 | Fully Labeled (3 Deuteriums) | 98.0 |
Table 2: Summary of Isotopic Purity Assessment
| Parameter | Method | Result |
| Isotopic Purity | LC-HRMS | 98.0% |
| Chemical Purity | HPLC | >99.5% |
| Deuterium Label Position | ²H NMR Spectroscopy | Confirmed at N-acetyl group |
| Structural Confirmation | ¹H NMR, HR-MS | Conforms to structure |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below.
1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Enrichment
This method is used to determine the relative abundance of each isotopic species (d0, d1, d2, d3).
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL for analysis.
-
-
Chromatographic Conditions:
-
System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 100-600.
-
Data Acquisition: Record full scan MS data to detect the [M+H]⁺ ions for each isotopic species.
-
-
Data Analysis:
-
Identify the theoretical m/z values for the protonated molecules ([M+H]⁺) of the d0, d1, d2, and d3 species of N-Acetyl Sitagliptin (Unlabeled MW: ~449.16, d3 MW: ~452.15).
-
Extract the ion chromatograms (EICs) for each of these m/z values.
-
Integrate the peak area for each EIC.
-
Calculate the percentage of isotopic enrichment for the d3 species using the formula: % d3 Abundance = (Area_d3 / (Area_d0 + Area_d1 + Area_d2 + Area_d3)) * 100
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Label Position
NMR analysis is crucial for confirming that the deuterium atoms are located at the intended position on the molecule and for providing secondary confirmation of isotopic purity.[3][4] For highly deuterated compounds, Deuterium (²H) NMR is a particularly powerful technique.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable non-deuterated solvent (e.g., DMSO, Chloroform) to avoid solvent signals in the deuterium spectrum.
-
-
Spectrometer Conditions:
-
System: 500 MHz (or higher) NMR Spectrometer equipped with a broadband probe.
-
Nucleus: Deuterium (²H).
-
Experiment: Standard one-pulse deuterium experiment.
-
Reference: The solvent signal can be used as an internal reference.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation and phasing.
-
Analyze the resulting ²H NMR spectrum. A single signal corresponding to the chemical shift of the acetyl methyl group confirms the specific location of the deuterium labels.
-
The absence of significant signals at other positions confirms the regioselectivity of the labeling process.
-
While less precise than MS for this purpose, the integration of the deuterium signal relative to a known standard can also provide a semi-quantitative measure of purity.[4]
-
Mandatory Visualization
The following diagram illustrates the comprehensive workflow for the isotopic purity assessment of this compound.
Caption: Workflow for Isotopic Purity Assessment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Sourcing High-Purity N-Acetyl Sitagliptin-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing high-purity, well-characterized deuterated compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This technical guide provides an in-depth overview of sourcing N-Acetyl Sitagliptin-d3, a deuterated derivative of a sitagliptin impurity, for research purposes. It covers key considerations for supplier selection, essential quality control methodologies, and detailed experimental protocols for identity and purity verification.
This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its deuteration provides a distinct mass signature, enabling precise quantification in complex biological matrices by mass spectrometry.
Supplier Landscape and Considerations
Identifying a reliable supplier is the foundational step in procuring high-purity this compound. Several chemical suppliers specialize in stable isotope-labeled compounds and pharmaceutical reference standards. When evaluating potential vendors, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. This document should provide comprehensive data on the compound's identity, purity, and isotopic enrichment.
Key parameters to scrutinize on a CoA include:
-
Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), this value should ideally be ≥98%.
-
Isotopic Enrichment: This indicates the percentage of molecules containing the deuterium label. It is a critical parameter for ensuring the accuracy of quantitative mass spectrometry-based assays. High-quality material will have an isotopic enrichment of ≥99 atom % D.
-
Identity Confirmation: The CoA should detail the analytical methods used to confirm the structure of the compound, most commonly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A summary of potential suppliers for this compound is provided below. It is important to note that pricing and detailed specifications are often provided upon request for a specific batch.
| Supplier | Website | Available Quantities | Price (Illustrative) | Notes |
| Pharmaffiliates | --INVALID-LINK-- | Inquire | Inquire | Specializes in pharmaceutical impurities and reference standards.[1][2] |
| LGC Standards | --INVALID-LINK-- | 1mg | Inquire | Provides certified reference materials.[3] |
| Forenap | --INVALID-LINK-- | 1mg, 10mg | ~
| European supplier.[4][5] |
| Peptidequotes | --INVALID-LINK-- | 1mg | ~$237 | Pricing may vary.[6] |
| Simson Pharma | --INVALID-LINK-- | Inquire | Inquire | Offers Sitagliptin N-Acetyl Impurity and provides a CoA.[7] |
Note: Prices are for illustrative purposes only and may not reflect current market rates. Researchers should contact suppliers directly for up-to-date pricing and availability.
Experimental Protocols for Quality Verification
Upon receiving a batch of this compound, it is best practice to perform in-house quality control to verify the specifications provided on the CoA. The following section details robust analytical methods for confirming the chemical purity and isotopic enrichment of the compound.
Protocol 1: Determination of Chemical Purity by LC-MS/MS
This method is adapted from established procedures for the analysis of sitagliptin and its related impurities and is designed to identify and quantify any non-deuterated N-Acetyl Sitagliptin or other related substances.[8][9][10][11]
Objective: To determine the chemical purity of this compound and identify any related impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
C18 reverse-phase HPLC column (e.g., Agilent ZORBAX SB-C18, Phenomenex Gemini C18)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute all compounds, followed by a re-equilibration step. For example:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
MRM Transitions:
-
This compound: Monitor the transition from the parent ion (m/z 453.2) to a characteristic product ion.
-
N-Acetyl Sitagliptin (non-deuterated): Monitor the transition from the parent ion (m/z 450.2) to the same product ion.
-
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum signal intensity.
-
-
Data Analysis:
-
Integrate the peak area for this compound and any detected impurities.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.
-
Protocol 2: Verification of Isotopic Enrichment by HR-MS and NMR
A combined approach using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic enrichment and confirms the position of the deuterium labels.[12][13]
Objective: To determine the isotopic enrichment of this compound and confirm the location of the deuterium atoms.
Part A: High-Resolution Mass Spectrometry (HR-MS)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF) with an ESI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in a suitable solvent.
-
Analysis: Infuse the sample directly into the mass spectrometer or use a rapid LC method. Acquire data in full scan mode with high resolution (>60,000).
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of this compound (C18H13D3F6N5O2) and any potential non-deuterated (d0), partially deuterated (d1, d2), or over-deuterated species.
-
Calculate the isotopic enrichment by integrating the peak areas of the isotopic ions and determining their relative abundance.
-
Part B: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
The absence or significant reduction of the signal corresponding to the acetyl methyl protons will confirm the location of the deuterium labels.
-
-
²H (Deuterium) NMR Analysis:
-
If available, ²H NMR can directly detect the deuterium signal, confirming the presence and chemical environment of the deuterium atoms.[14]
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum to that of non-deuterated N-Acetyl Sitagliptin to confirm the absence of the corresponding proton signals.
-
The integration of any residual proton signal at the labeled position can be used to estimate the isotopic purity.
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical protocols.
Caption: Sourcing and quality control workflow for this compound.
Caption: Detailed analytical workflow for purity and isotopic enrichment testing.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. n-acetyl sitagliptin suppliers USA [americanchemicalsuppliers.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound 1mg | forenap [forenap.com]
- 5. This compound 10mg | forenap [forenap.com]
- 6. This compound 1mg | peptidequotes [peptidequotes.com]
- 7. Sitagliptin N-Acetyl Impurity | CAS No- 1379666-94-0 | Simson Pharma Limited [br.simsonpharma.com]
- 8. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 10. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 11. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for a Bioequivalence Study of Sitagliptin Using N-Acetyl Sitagliptin-d3
These application notes provide a comprehensive protocol for conducting a bioequivalence study of a test formulation of Sitagliptin against a reference formulation, utilizing N-Acetyl Sitagliptin-d3 as an internal standard for bioanalytical quantification. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Sitagliptin is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis. By increasing the levels of active incretins, sitagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus.[3]
A bioequivalence study is essential to demonstrate that a new generic formulation of a drug is pharmaceutically equivalent and provides the same rate and extent of absorption as the innovator product. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and helps to correct for variability in sample preparation, matrix effects, and instrument response, ensuring accurate and precise quantification.[4][5]
Signaling Pathway of Sitagliptin
Sitagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. The following diagram illustrates this signaling pathway.
Caption: Mechanism of Action of Sitagliptin.
Experimental Protocols
Bioequivalence Study Design
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study design is recommended.[6] Healthy, non-smoking male and female subjects aged 18-45 years should be enrolled. The study should be conducted under fasting conditions.
Bioanalytical Method
A validated LC-MS/MS method for the quantification of sitagliptin in human plasma using this compound as the internal standard should be employed.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Kinetex® C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | 5 mM ammonium acetate with 0.04% formic acid and acetonitrile (1:1, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| MS System | API 4000 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Sitagliptin: m/z 408.2 → 193.0this compound: (Hypothetical) m/z 450.2 → 239.1 (Note: The exact transition for this compound should be optimized based on its fragmentation pattern. The provided transition is an example based on a similar deuterated standard, Sitagliptin-d4, which has a transition of m/z 412.2 → 239.1.[7]) |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Data Presentation
The pharmacokinetic parameters for the test and reference formulations of sitagliptin should be calculated and summarized. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[6]
Pharmacokinetic Parameters of Sitagliptin (Fasting Study)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 162.93 ± 37.16 | 181.75 ± 33.44 | 101.70% - 120.62% |
| AUC0-t (ng·h/mL) | 1676.47 ± 269.80 | 1665.89 ± 256.74 | 99.81% - 105.61% |
| AUC0-∞ (ng·h/mL) | 1710.13 ± 273.94 | 1699.38 ± 254.27 | 100.27% - 106.12% |
| Tmax (h) | 3.50 ± 0.87 | 2.41 ± 0.78 | - |
| t1/2 (h) | 12.1 ± 1.5 | 12.3 ± 1.6 | - |
Data compiled from a representative bioequivalence study.[8][9]
Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | > 0.998 |
| LLOQ | Signal-to-noise ratio ≥ 5 | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 7.2% |
| Inter-day Precision (%CV) | ≤ 15% | < 11.7% |
| Accuracy (%) | 85% - 115% | 95.0% - 105.1% |
| Recovery (%) | Consistent and reproducible | 79.5% - 83.2% |
| Matrix Effect (%) | Within acceptable limits | 103.0% - 107.3% |
Data based on a validated LC-MS/MS method for sitagliptin.[4]
Experimental Workflow
The following diagram outlines the workflow for the bioequivalence study of Sitagliptin.
Caption: Bioequivalence Study Workflow.
References
- 1. Dpp 4 inhibitors | PPTX [slideshare.net]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic bioequivalence of sitagliptin phosphate tablet formulations: a randomized, open-label, crossover study in healthy volunteers - GaBIJ [gabi-journal.net]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Bioequivalence of Sitagliptin Phosphate/Metformin Hydrochloride Tablets in Healthy Chinese Subjects: A Randomized, Open-Label, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Protein Precipitation for N-Acetyl Sitagliptin-d3 in Plasma Samples
Introduction
This application note provides a detailed protocol for the extraction of N-Acetyl Sitagliptin-d3 from human plasma samples using a protein precipitation method. This compound is a labeled internal standard often used in pharmacokinetic studies of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Protein precipitation is a rapid and effective method for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reproducible method for the quantification of this compound in a biological matrix.
The principle of this method relies on the addition of a water-miscible organic solvent, in this case, acetonitrile, to the plasma sample. The organic solvent disrupts the hydration shell of the plasma proteins, leading to their denaturation and precipitation. The precipitated proteins are then separated by centrifugation, and the supernatant, containing the analyte of interest, is collected for subsequent analysis. This method is favored for its simplicity, speed, and suitability for high-throughput applications.
Experimental Workflow
Caption: Workflow for this compound extraction.
Detailed Protocol
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant is suitable)
-
This compound (Reference Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature (approximately 25°C). Once thawed, vortex the samples to ensure homogeneity.[1]
-
Internal Standard Spiking: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample. Spike the plasma with the appropriate concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 ratio of acetonitrile to plasma is recommended for efficient protein removal.[2][3]
-
Mixing: Cap the microcentrifuge tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: The collected supernatant can be directly injected into the LC-MS/MS system for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the recovery and matrix effect data for sitagliptin from plasma using protein precipitation with acetonitrile, which is expected to be comparable for this compound.
| Analyte | Method | Precipitating Agent | Recovery (%) | Matrix Effect (%) | Reference |
| Sitagliptin | Protein Precipitation | Acetonitrile | 79.51 - 83.20 | ~100 | [4] |
| Sitagliptin | Protein Precipitation | Acetonitrile | 65.9 - 66.2 | Not Reported | [5] |
| Sitagliptin | Protein Precipitation | Acetonitrile | >85 | Not Reported | [3] |
| Sitagliptin | Protein Precipitation | Acetonitrile | 96.44 | Not Reported | [6] |
Note: Recovery and matrix effects can vary depending on the specific LC-MS/MS instrumentation, chromatographic conditions, and the lot of plasma used. It is recommended to perform in-house validation to determine these parameters for your specific assay.
Discussion
Protein precipitation with acetonitrile is a straightforward and effective method for the extraction of this compound from plasma samples. The high recovery and minimal matrix effect reported for sitagliptin using this method suggest its suitability for quantitative bioanalysis.[4] The simplicity of the protocol allows for easy automation and high-throughput screening of samples.
For optimal results, it is crucial to use high-purity solvents and to ensure complete protein precipitation through vigorous vortexing. The centrifugation step should be sufficient to produce a compact pellet and a clear supernatant. While direct injection of the supernatant is often possible, further cleanup using techniques like solid-phase extraction (SPE) may be considered if significant matrix effects are observed.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling biological samples and chemicals.
-
Acetonitrile is flammable and toxic. Handle it in a well-ventilated area or a fume hood.
-
Dispose of all chemical and biological waste according to institutional guidelines.
References
- 1. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Chromatographic Separation of Sitagliptin from its Deuterated Analog for Bioanalytical and Pharmaceutical Analysis
INTRODUCTION:
Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. In pharmacokinetic, bioequivalence, and metabolic studies, a deuterated analog of Sitagliptin (e.g., Sitagliptin-d4) is commonly used as an internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The structural similarity between Sitagliptin and its deuterated analog necessitates a robust chromatographic method that can reliably distinguish and quantify both compounds. This application note details a validated LC-MS/MS method for the effective chromatographic separation and quantification of Sitagliptin and its deuterated analog in human plasma.
Core Principles of Separation and Analysis
The chromatographic separation is achieved on a reverse-phase C18 column under isocratic conditions. Due to the minor difference in mass between Sitagliptin and its deuterated analog, their chromatographic behavior is very similar. Therefore, the primary means of differentiation and quantification is mass spectrometry. The LC system serves to separate the analytes from endogenous plasma components, while the MS/MS detector provides the necessary specificity and sensitivity for accurate measurement.
A highly sensitive and rapid LC-MS/MS assay has been developed and validated for the precise measurement of Sitagliptin concentrations in human plasma, utilizing Sitagliptin-d4 as the internal standard.[1][2] The method employs a liquid-liquid extraction procedure for sample preparation and a short chromatographic run time, making it suitable for high-throughput analysis.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Sitagliptin and its deuterated analog in a biological matrix.
Caption: Experimental workflow for the quantification of Sitagliptin using its deuterated analog as an internal standard.
Detailed Experimental Protocol
This protocol is based on a validated method for the determination of Sitagliptin in human plasma.[1][2]
1. Materials and Reagents:
-
Sitagliptin and Sitagliptin-d4 reference standards
-
HPLC grade acetonitrile and methanol
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
2. Instrumentation:
-
A validated HPLC system (e.g., Shimadzu UHPLC)
-
A triple quadrupole mass spectrometer (e.g., API-4000 AB SCIEX)
-
A reverse-phase C18 column (e.g., Kinetex® C18 or Phenomenex, Gemini C18, 3µ, 100x4.6mm)[1][3]
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Kinetex® C18 or equivalent |
| Mobile Phase | 5 mM Ammonium Acetate (with 0.04% Formic Acid) and Acetonitrile (1:1, v/v)[1] |
| Flow Rate | 0.2 mL/min[1] or 0.8 mL/min[3] |
| Elution Mode | Isocratic |
| Injection Volume | 10 µL |
| Column Temperature | 35.0°C[3] |
| Autosampler Temperature | 10.0°C[3] |
| Run Time | < 2.2 minutes[1][3] |
4. Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Ionization (Turbo Spray)[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sitagliptin: m/z 408.2 → 193.0[1][2] or 408.000/174.000[3] Sitagliptin-d4: m/z 412.2 → 239.1[2] or 412.000/174.000[3] |
5. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Sitagliptin-d4) solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| Sitagliptin | ~1.07[3] | 408.2[1][2] | 193.0[1][2] |
| Sitagliptin-d4 (IS) | ~1.06[3] | 412.2[2] | 239.1[2] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.002 - 797.473 ng/mL[3] or 5 - 1000 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.998[2] |
| Intra-day Precision (%CV) | 1.52% to 3.72%[1] |
| Inter-day Precision (%CV) | 1.81% to 9.87%[1] |
| Intra-day Accuracy | 95.70% to 105.94%[1] |
| Inter-day Accuracy | 97.20% to 100.23%[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
Signaling Pathway and Logical Relationships
The analytical method's logic is based on the principle of isotope dilution mass spectrometry.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and robust approach for the chromatographic separation and quantification of Sitagliptin from its deuterated analog in human plasma. The short run time and simple extraction procedure make it highly suitable for high-throughput bioanalytical applications, including pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, and accuracy, meeting the validation criteria set by regulatory agencies.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Acetyl Sitagliptin-d3 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl Sitagliptin-d3. This deuterated internal standard is crucial for the accurate quantification of the N-acetyl metabolite of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocol outlines sample preparation from biological matrices, optimized liquid chromatography parameters for efficient separation, and specific mass spectrometry settings for selective and sensitive detection using multiple reaction monitoring (MRM). The provided methodologies are intended to guide researchers in establishing a reliable analytical workflow for pharmacokinetic and drug metabolism studies involving Sitagliptin.
Introduction
Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which leads to increased levels of active incretin hormones and subsequently enhances insulin secretion in a glucose-dependent manner. The metabolism of Sitagliptin is limited in humans, with the majority of the drug excreted unchanged in the urine. However, minor metabolic pathways, including N-acetylation, have been identified. Accurate quantification of these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics and disposition. This compound serves as an ideal stable isotope-labeled internal standard for the quantification of the N-acetyl metabolite, correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for its detection by LC-MS/MS.
Experimental
Materials and Reagents
-
This compound (Molecular Formula: C₁₈H₁₄D₃F₆N₅O₂, Molecular Weight: 452.37 g/mol )
-
Sitagliptin and its non-deuterated N-acetyl metabolite reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
The selection of a sample preparation method is critical for removing interferences and concentrating the analyte. Both protein precipitation and liquid-liquid extraction are viable options.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound) at a suitable concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard (this compound).
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) and vortex.
-
Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
The following parameters provide a starting point for the chromatographic separation. Optimization may be required based on the specific LC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. These settings, particularly the collision energy, should be optimized for the specific instrument being used.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Proposed MRM Transitions:
The precursor ion for this compound is determined by its molecular weight plus the mass of a proton ([M+H]⁺). The product ions are proposed based on the known fragmentation patterns of Sitagliptin, which typically involves cleavage of the amide bond and fragmentation of the triazolopiperazine ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 453.4 | 277.1 | 100 | 25 |
| This compound | 453.4 | 174.1 | 100 | 35 |
| N-Acetyl Sitagliptin | 450.4 | 274.1 | 100 | 25 |
| N-Acetyl Sitagliptin | 450.4 | 174.1 | 100 | 35 |
Note: The proposed product ions and collision energies are starting points and should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Data Presentation
The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear interpretation and assessment of the method's performance.
Table 1: Calibration Curve for N-Acetyl Sitagliptin
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| LLOQ (e.g., 0.1) | ... | ... | ... |
| Calibrant 2 | ... | ... | ... |
| ... | ... | ... | ... |
| ULOQ (e.g., 100) | ... | ... | ... |
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | ... | ... | ... | ... |
| Medium | ... | ... | ... | ... |
| High | ... | ... | ... | ... |
Visualization
Experimental Workflow
The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: Experimental workflow for the quantification of N-Acetyl Sitagliptin.
Proposed Fragmentation Pathway
The logical relationship for the proposed fragmentation of the this compound precursor ion is illustrated below.
Application of N-Acetyl Sitagliptin-d3 in Preclinical DMPK Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl Sitagliptin-d3 is the stable isotope-labeled (SIL) form of N-acetyl sitagliptin, a metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. In preclinical drug metabolism and pharmacokinetics (DMPK) studies, this compound serves as an ideal internal standard (IS) for the quantitative analysis of sitagliptin and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is critical for high-quality bioanalytical data, as it effectively corrects for variability in sample processing and matrix effects during mass spectrometric detection, thereby enhancing the accuracy and precision of pharmacokinetic measurements.
This document provides detailed application notes and protocols for the use of this compound in preclinical DMPK studies, with a focus on bioanalytical method development and sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
The primary application of this compound is as an internal standard in bioanalytical methods to support preclinical pharmacokinetic studies of sitagliptin. Its chemical structure and properties are nearly identical to the unlabeled N-acetyl sitagliptin metabolite, ensuring it behaves similarly during sample extraction, chromatography, and ionization. The mass difference due to the deuterium atoms allows for its distinct detection by a mass spectrometer.
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Co-elution with the analyte of interest allows for effective correction of variations in extraction recovery and matrix-induced ion suppression or enhancement.
-
Enhanced Method Robustness: Minimizes the impact of sample-to-sample variability, leading to more reliable and reproducible results.
-
Compliance with Regulatory Guidance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation.
Experimental Protocols
Bioanalytical Method for Quantification of Sitagliptin and its N-Acetyl Metabolite in Plasma
This protocol outlines a general procedure for the quantification of sitagliptin and its N-acetyl metabolite in preclinical plasma samples (e.g., from rats or mice) using LC-MS/MS with this compound as an internal standard.
Materials:
-
This compound (Internal Standard)
-
Sitagliptin reference standard
-
N-Acetyl Sitagliptin reference standard
-
Control plasma (species-matched)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
96-well plates
-
Centrifuge
Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of sitagliptin, N-acetyl sitagliptin, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of sitagliptin and N-acetyl sitagliptin in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for sitagliptin, N-acetyl sitagliptin, and this compound.
-
-
In Vitro Metabolic Stability Assay
This protocol can be used to assess the metabolic stability of sitagliptin in liver microsomes, with this compound used for quantification of the parent drug and any formed N-acetyl metabolite.
Protocol:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., rat or human), NADPH regenerating system, and buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding sitagliptin (e.g., 1 µM final concentration).
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS as described in the bioanalytical protocol above to determine the concentration of sitagliptin remaining at each time point.
-
Data Presentation
The use of this compound as an internal standard is fundamental to generating reliable quantitative data for pharmacokinetic parameter calculation and bioanalytical method validation.
Table 1: Typical Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Precision ≤ 20%, Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 7.8% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 8.9% |
Table 2: Example Pharmacokinetic Parameters of Sitagliptin in Rats (Oral Administration)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Maximum Concentration) | h | 1.5 |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | 9800 |
| t1/2 (Half-life) | h | 4.2 |
| CL/F (Apparent Clearance) | mL/h/kg | 510 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 3.1 |
Note: These are example values and will vary depending on the study design.
Mandatory Visualizations
Application Notes and Protocols for In Vitro Metabolism Studies of Sitagliptin Using N-Acetyl Sitagliptin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Understanding the metabolic fate of drug candidates is a critical aspect of drug development. While Sitagliptin is primarily excreted unchanged in the urine, a minor portion undergoes metabolism. In vitro metabolism studies are essential to characterize the metabolic pathways and potential for drug-drug interactions.
These application notes provide detailed protocols for conducting in vitro metabolism studies of Sitagliptin using human liver microsomes. Furthermore, they describe the use of N-Acetyl Sitagliptin-d3 as a stable isotope-labeled internal standard for the accurate quantification of the N-Acetyl Sitagliptin metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of deuterated internal standards is crucial for minimizing variability and ensuring the accuracy of bioanalytical methods.[1]
Metabolic Pathway of Sitagliptin
Sitagliptin undergoes limited metabolism in humans, with the primary enzymes responsible being Cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP2C8. The metabolic transformations include N-sulfation, N-carbamoyl glucuronidation, and hydroxylation of the triazolopiperazine ring. Oxidative desaturation of the piperazine ring followed by cyclization also occurs. N-acetylation represents another metabolic pathway, leading to the formation of N-Acetyl Sitagliptin.
Caption: Metabolic pathways of Sitagliptin.
Experimental Protocols
In Vitro Metabolic Stability of Sitagliptin in Human Liver Microsomes
This protocol is designed to assess the rate of disappearance of Sitagliptin when incubated with human liver microsomes, providing an indication of its metabolic stability.
Materials and Reagents:
-
Sitagliptin
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
This compound (as internal standard for metabolite quantification)
-
Control compounds (e.g., a high clearance compound like Verapamil and a low clearance compound like Warfarin)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Sitagliptin (e.g., 1 mM in DMSO).
-
Prepare working solutions of Sitagliptin by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension and Sitagliptin working solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-Sitagliptin mixture. The final incubation volume should be well-defined (e.g., 200 µL).
-
The final concentration of Sitagliptin in the incubation mixture should be at a concentration where enzyme kinetics are typically determined (e.g., 1 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard (this compound).
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
Control Experiments:
-
Run parallel incubations without the NADPH regenerating system to assess for non-CYP mediated metabolism.
-
Run incubations with heat-inactivated microsomes to control for non-enzymatic degradation.
-
Include incubations with the control compounds to ensure the metabolic competency of the microsome preparation.
-
LC-MS/MS Analysis for Sitagliptin and its N-Acetyl Metabolite
This protocol outlines the quantification of Sitagliptin and its N-acetylated metabolite from the in vitro incubation samples.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be 0.3-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Sitagliptin, N-Acetyl Sitagliptin, and this compound need to be optimized.
Procedure:
-
Method Development:
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for Sitagliptin, N-Acetyl Sitagliptin, and this compound by infusing standard solutions into the mass spectrometer.
-
Develop a chromatographic method that provides adequate separation of the analytes from potential matrix components.
-
-
Sample Analysis:
-
Inject the prepared samples from the in vitro metabolism study onto the LC-MS/MS system.
-
Acquire data in MRM mode for each analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for Sitagliptin and N-Acetyl Sitagliptin, and the internal standard, this compound.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Determine the concentration of Sitagliptin remaining at each time point by comparing the peak area ratios to a calibration curve.
-
Plot the natural logarithm of the percentage of Sitagliptin remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Experimental Workflow
Caption: In vitro metabolism experimental workflow.
Data Presentation
Due to the limited public availability of in vitro kinetic data (Km, Vmax) for Sitagliptin, this section focuses on the validation parameters of a typical LC-MS/MS method used for the quantification of Sitagliptin, which is essential for researchers performing these studies. The use of a deuterated internal standard like this compound for its corresponding metabolite would follow similar validation principles.
Table 1: Representative LC-MS/MS Method Validation Parameters for Sitagliptin Quantification
| Parameter | Sitagliptin |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% bias) | ± 15% |
| Inter-day Accuracy (% bias) | ± 15% |
| Recovery | Consistent across QC levels |
| Matrix Effect | Minimal to none |
Note: These are representative values and may vary depending on the specific analytical method and laboratory.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and scientists to conduct in vitro metabolism studies of Sitagliptin. The use of this compound as an internal standard is highlighted for the accurate quantification of the N-Acetyl Sitagliptin metabolite, underscoring the importance of stable isotope-labeled standards in modern bioanalysis. While Sitagliptin exhibits low metabolic turnover, these studies are crucial for a complete understanding of its disposition and for regulatory submissions. The detailed protocols and workflow diagrams provide a clear framework for executing these experiments and interpreting the resulting data.
References
Troubleshooting & Optimization
How to address ion suppression for Sitagliptin and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bioanalysis of Sitagliptin and its internal standard, with a primary focus on mitigating ion suppression in LC-MS/MS assays.
Troubleshooting Guides & FAQs
Q1: I am observing significant ion suppression for Sitagliptin in my plasma samples. What are the common causes and how can I troubleshoot this?
A1: Ion suppression for Sitagliptin in plasma is primarily caused by co-eluting endogenous matrix components, such as phospholipids, that interfere with the ionization process in the mass spectrometer source. Here’s a step-by-step troubleshooting guide:
-
Evaluate Your Sample Preparation: The choice of sample preparation technique is critical. Protein precipitation (PPT) is a common method, but it may not sufficiently remove phospholipids.
-
Consider Liquid-Liquid Extraction (LLE): LLE using solvents like methyl tert-butyl ether (MTBE) can effectively separate Sitagliptin from many matrix components.[1][2][3][4]
-
Optimize Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to PPT. However, it requires careful method development to ensure good recovery of Sitagliptin.[2]
-
Enhance Protein Precipitation: If using PPT, consider a subsequent clean-up step, such as Hybrid-SPE-PPT, which is specifically designed to remove phospholipids.[5]
-
-
Review Your Chromatographic Conditions: Inadequate chromatographic separation can lead to co-elution of Sitagliptin with matrix interferences.
-
Adjust Mobile Phase Composition: Modifying the organic-to-aqueous ratio or the additives (e.g., ammonium formate, formic acid) can alter the retention of Sitagliptin and interfering compounds.[1][3][4][5][6][7]
-
Consider a Different Column Chemistry: If using a standard C18 column, exploring other options like a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide alternative selectivity and may better separate the polar Sitagliptin from non-polar interferences.[5]
-
-
Optimize Mass Spectrometer Source Parameters: While less effective for severe ion suppression, optimizing parameters like spray voltage, gas flows, and temperature can sometimes improve the signal-to-noise ratio.
Q2: Which internal standard (IS) is best for the analysis of Sitagliptin to minimize the impact of ion suppression?
A2: The ideal internal standard for mitigating ion suppression is a stable isotope-labeled (SIL) analog of the analyte. For Sitagliptin, Sitagliptin-d4 is the recommended and most commonly used internal standard.[1][2][3][8]
-
Why a SIL-IS is preferred: A SIL-IS has nearly identical physicochemical properties to the analyte. This means it will behave similarly during sample preparation (extraction recovery) and chromatographic elution. Crucially, it will experience the same degree of ion suppression or enhancement as Sitagliptin. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects is effectively normalized, leading to more accurate and precise quantification.[9]
-
What if a SIL-IS is not available? While not ideal, a structural analog can be used. However, it is essential to demonstrate that it adequately tracks the performance of Sitagliptin, especially concerning matrix effects. The choice of a non-SIL IS, such as diphenhydramine or tolbutamide, may not fully compensate for ion suppression.[4]
Q3: How can I quantitatively assess the extent of ion suppression in my assay?
A3: The matrix effect can be quantitatively evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
It is recommended to assess the matrix effect at low and high quality control (QC) concentrations using plasma from at least six different sources to account for inter-subject variability.[2]
Data on Ion Suppression Mitigation Strategies
The following tables summarize quantitative data from various studies that have successfully addressed ion suppression for Sitagliptin.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery
| Sample Preparation Method | Analyte/IS | Matrix Effect (%) | Recovery (%) | Reference |
| Liquid-Liquid Extraction (MTBE) | Sitagliptin | 104.64 - 107.30 | 79.51 - 83.20 | [2] |
| Sitagliptin-d4 | 103.04 | 83.42 | [2] | |
| Protein Precipitation followed by Hybrid-SPE-PPT | Sitagliptin | Not explicitly quantified, but method reduced suppression from phospholipids | Not reported | [5] |
| Protein Precipitation (Methanol) | Sitagliptin | Not explicitly quantified, but method was successful for bioequivalence study | Not reported | [4] |
Table 2: LC-MS/MS Method Parameters for Sitagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kinetex® C18 | Waters Atlantis HILIC Silica | Agilent Poroshell 120 EC-C18 |
| Mobile Phase | 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1, v/v) | Acetonitrile/Water (80/20, v/v) with 10 mM NH4Ac (pH 4.7) | 0.1% v/v formic acid and methanol (45:55, v/v) |
| Flow Rate | 0.2 mL/min | Not specified | 0.45 mL/min |
| Internal Standard | Sitagliptin-d4 | Stable isotope labeled IS | Diphenhydramine HCl |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Sitagliptin) | m/z 408.2 → 193.0 | m/z 408 → 235 | Not specified |
| MRM Transition (IS) | m/z 412.2 → 239.1 (Sitagliptin-d4) | m/z 412 → 239 (Stable isotope labeled IS) | Not specified |
| Reference | [1][3] | [5] | [4] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Sitagliptin in Human Plasma
This protocol is based on a method that demonstrated minimal matrix effects.[1][2][3]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Sitagliptin-d4).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 or equivalent.
-
Column: Kinetex® C18 (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: 1:1 (v/v) mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Sitagliptin: m/z 408.2 → 193.0
-
Sitagliptin-d4: m/z 412.2 → 239.1
-
-
Protocol 2: Protein Precipitation with Hybrid-SPE Cleanup
This protocol is effective for removing phospholipids, a common source of ion suppression.[5]
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (stable isotope-labeled Sitagliptin).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex and then centrifuge to pellet the precipitated protein.
-
Pass the supernatant through a Hybrid-SPE-PPT plate.
-
Collect the filtrate for injection.
-
-
LC-MS/MS Conditions (HILIC):
-
Column: Waters Atlantis HILIC Silica (2.1 mm x 50 mm, 3 µm).
-
Mobile Phase: Acetonitrile/Water (80/20, v/v) containing 10 mM ammonium acetate (pH 4.7).
-
Ionization: ESI, Positive mode.
-
MRM Transitions:
-
Sitagliptin: m/z 408 → 235
-
IS: m/z 412 → 239
-
-
Visualizations
Caption: Workflow for mitigating ion suppression in Sitagliptin analysis.
Caption: A decision tree for troubleshooting ion suppression.
References
- 1. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Separation of Sitagliptin and N-Acetyl Sitagliptin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of Sitagliptin and its deuterated internal standard, N-Acetyl Sitagliptin-d3, using liquid chromatography (LC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Sitagliptin and this compound.
Question: Why am I not achieving baseline separation between Sitagliptin and this compound?
Answer:
Achieving baseline separation is dependent on optimizing several chromatographic parameters that influence the differential migration of your analytes through the column. Here are the key factors to investigate:
-
Mobile Phase Composition: The organic modifier concentration and the pH of the aqueous phase are critical. Since this compound is more hydrophobic than Sitagliptin due to the acetyl group, adjusting the mobile phase strength can modulate their retention times.
-
Gradient Profile: A shallow gradient, where the percentage of the organic solvent increases slowly, can enhance the separation of closely eluting peaks.
-
Column Chemistry: The choice of stationary phase is crucial. A C18 column is commonly used for the separation of Sitagliptin.[1][2][3][4][5] However, variations in C18 column properties (e.g., end-capping, pore size) can affect selectivity.
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[6][7]
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can improve separation, although it will also increase the run time.[6][7]
Question: My peaks are broad and tailing. What could be the cause and how can I fix it?
Answer:
Peak broadening and tailing can significantly compromise resolution. Consider the following causes and solutions:
-
Secondary Interactions: Sitagliptin is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.[8]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[8]
-
-
Contaminated Column or Guard Column: Contaminants can interfere with the separation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9]
-
Question: I'm observing a drifting or noisy baseline. What should I do?
Answer:
A stable baseline is essential for accurate quantification. Here are common causes and troubleshooting steps for baseline issues:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can cause bubbles to form in the detector, leading to baseline noise.
-
Solution: Ensure your mobile phases are thoroughly degassed using an online degasser, sonication, or helium sparging.
-
-
Mobile Phase Imbalance: If the absorbance of the two mobile phase solvents differs significantly at the detection wavelength, a drifting baseline can occur during a gradient run.
-
Solution: Add a small amount of the UV-absorbing additive (e.g., formic acid) to both mobile phase A and B to balance their absorbance.
-
-
-
System Contamination: Contamination in the HPLC system can leach out and cause baseline drift or ghost peaks.[10]
-
Solution: Flush the entire system with a strong solvent. Ensure mobile phase bottles and lines are clean.
-
-
Detector Issues: A dirty flow cell or a failing lamp can cause a noisy baseline.[11]
-
Solution: Clean the detector flow cell according to the manufacturer's instructions. If the lamp has exceeded its lifetime, it may need to be replaced.[11]
-
-
Temperature Fluctuations: Poor temperature control of the column and mobile phase can cause baseline drift.
-
Solution: Use a column oven to maintain a constant temperature. Ensure the mobile phase is at a stable temperature before entering the system.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient for separating Sitagliptin and this compound?
A1: A good starting point would be a reverse-phase method using a C18 column. You can begin with a linear gradient using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A shallow gradient, for instance, starting from 5-10% organic phase and increasing to 90-95% over 10-15 minutes, should provide a good initial separation.
Q2: What are the key differences in chromatographic behavior between Sitagliptin and this compound?
A2: The primary difference is their polarity. The addition of the acetyl group to the primary amine of Sitagliptin to form this compound increases its hydrophobicity. Therefore, this compound will be more retained on a reverse-phase column and will have a longer retention time than Sitagliptin under the same isocratic conditions or will elute later in a gradient.
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile generally has a lower viscosity and higher elution strength than methanol in reverse-phase chromatography. This can lead to sharper peaks and shorter run times. However, methanol may offer different selectivity for certain compounds. It is advisable to screen both solvents during method development to determine which provides the better resolution for Sitagliptin and this compound.
Q4: Is it necessary to use a deuterated internal standard like this compound?
A4: While not strictly necessary for achieving separation, a deuterated internal standard is highly recommended for quantitative analysis, especially when using mass spectrometry detection (LC-MS). A stable isotope-labeled internal standard co-elutes very closely with the analyte and behaves similarly during sample preparation and ionization, which helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[1]
Q5: Can I use an isocratic method instead of a gradient?
A5: An isocratic method, where the mobile phase composition remains constant, can be used if the retention times of Sitagliptin and this compound are sufficiently different.[1][12] Isocratic methods are often simpler and provide better reproducibility. However, if baseline separation is not achieved, a gradient elution is generally more effective in resolving closely eluting peaks.
Experimental Protocols & Data
Table 1: Example LC Methods for Sitagliptin Analysis
| Parameter | Method 1[1][12] | Method 2[2] | Method 3[3] |
| Column | Kinetex® C18 | Agilent Poroshell 120 EC-C18 | Develosil ODS HG-5 RP C18 |
| Dimensions | Not Specified | 100 x 2.1 mm, 2.7 µm | 15 cm x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.04% Formic Acid in Water | 0.1% v/v Formic Acid in Water | 0.05M Phosphate Buffer (pH 2.8) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Isocratic (1:1 A:B) | Isocratic (45:55 A:B) | Isocratic (30:70 A:B) |
| Flow Rate | 0.2 mL/min | 0.45 mL/min | 1.0 mL/min |
| Column Temp. | Not Specified | 30 °C | Not Specified |
| Detection | MS/MS | MS/MS | UV at 255 nm |
Detailed Experimental Protocol: Gradient Method Development
This protocol outlines a systematic approach to developing a gradient LC method for the baseline separation of Sitagliptin and this compound.
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of Sitagliptin and this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.[1]
-
Prepare a working standard mixture containing both analytes at a concentration suitable for detection (e.g., 1 µg/mL).
-
-
Initial Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 267 nm or MS/MS
-
-
Scouting Gradient:
-
Perform an initial broad gradient run to determine the approximate elution times of the two compounds.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
Gradient Optimization:
-
Based on the scouting run, narrow the gradient range around the elution times of the two peaks.
-
For example, if the peaks elute between 40% and 60% B, a new gradient could be:
-
0-1 min: 30% B
-
1-8 min: 30% to 70% B
-
8-9 min: 70% B
-
9.1-12 min: 30% B (re-equilibration)
-
-
Adjust the gradient slope (the %B change per minute) to improve resolution. A shallower slope will increase the separation between the peaks.
-
-
Further Optimization (if necessary):
-
Mobile Phase pH: Adjust the pH of mobile phase A (e.g., using different concentrations of formic acid or switching to ammonium formate) to potentially alter the selectivity.
-
Organic Solvent: Evaluate methanol as an alternative to acetonitrile to see if it provides better selectivity.
-
Temperature: Investigate the effect of column temperature (e.g., 25 °C, 35 °C, 45 °C) on peak shape and resolution.
-
Visualizations
Caption: Troubleshooting workflow for poor baseline separation.
Caption: Workflow for LC gradient method development.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. ijpbs.com [ijpbs.com]
- 5. japer.in [japer.in]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mastelf.com [mastelf.com]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. agilent.com [agilent.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of N-Acetyl Sitagliptin-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of N-Acetyl Sitagliptin-d3 during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor recovery for this compound during sample extraction?
A1: Poor recovery of this compound is often attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the extraction efficiency of amine-containing compounds like this compound.
-
Inappropriate Extraction Solvent/Method: The choice of extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation) and the specific solvents used are crucial for achieving high recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process and suppress the analyte signal during analysis, leading to perceived low recovery.[1][2]
-
Incomplete Protein Binding Disruption: If the analyte is bound to plasma proteins, failure to disrupt these interactions will result in low recovery.
-
Analyte Instability: Degradation of the analyte during sample handling, storage, or extraction can lead to lower than expected recovery rates.
Q2: How does the physicochemical nature of this compound influence its extraction?
A2: this compound, being structurally similar to Sitagliptin, is a basic compound. The pKa of Sitagliptin is approximately 7.7.[3] This means its ionization state is highly dependent on pH. At a pH below its pKa, it will be predominantly in its protonated (charged) form, making it more water-soluble. At a pH above its pKa, it will be in its neutral form, making it more soluble in organic solvents. This behavior is fundamental to optimizing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods.
Q3: Should I use a deuterated internal standard like this compound?
A3: Yes, using a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended in LC-MS bioanalysis.[4] A SIL-IS has nearly identical physicochemical properties to the analyte and will behave similarly during extraction, chromatography, and ionization. This helps to accurately compensate for analyte loss during sample preparation and for matrix effects, leading to more precise and accurate quantification.[4]
Troubleshooting Guides
Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
This guide will help you troubleshoot and optimize your LLE protocol for this compound.
Troubleshooting Workflow for LLE
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Detailed Methodologies & Data
-
pH Optimization: To ensure this compound is in its neutral, more organo-soluble form, the sample pH should be adjusted to be at least one to two pH units above its pKa (~7.7). A basic pH (e.g., 9-11) is recommended for efficient extraction into an organic solvent.
Sample pH Extraction Solvent Hypothetical % Recovery of this compound 7.0 Methyl Tert-Butyl Ether (MTBE) 45-55% 9.0 Methyl Tert-Butyl Ether (MTBE) 85-95% 7.0 Ethyl Acetate 50-60% 9.0 Ethyl Acetate 90-98% -
Solvent Selection: The choice of an appropriate organic solvent is critical. While various solvents can be used, methyl tert-butyl ether (MTBE) and ethyl acetate are commonly employed for the extraction of similar compounds from biological fluids.
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)
This section provides guidance on troubleshooting poor recovery when using SPE.
Troubleshooting Workflow for SPE
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Detailed Methodologies & Data
-
Sorbent Selection and pH Control: For a basic compound like this compound, a reversed-phase (e.g., C18) or a cation-exchange sorbent can be effective.
-
Reversed-Phase SPE: The pH of the sample should be adjusted to be basic to ensure the analyte is in its neutral form and retains well on the non-polar sorbent.
-
Cation-Exchange SPE: The sample pH should be adjusted to be acidic (below the pKa) to ensure the analyte is positively charged and binds to the negatively charged sorbent.
-
-
Wash and Elution Solvents:
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase, this is typically a solvent with a higher aqueous content.
-
Elution Step: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For reversed-phase, this is a solvent with a high organic content. For cation-exchange, this can be a buffer with a high salt concentration or a high pH to neutralize the analyte.
SPE Sorbent Loading pH Wash Solvent Elution Solvent Hypothetical % Recovery C18 9.0 5% Methanol in Water 90% Methanol in Water 80-90% Cation-Exchange 4.0 0.1 M Acetate Buffer 5% NH₄OH in Methanol 85-95% -
Issue 3: Low Recovery with Protein Precipitation (PPT)
PPT is a simpler but less clean extraction method. Low recovery can still be an issue.
Troubleshooting Workflow for PPT
Caption: Troubleshooting workflow for low recovery in Protein Precipitation.
Detailed Methodologies & Data
-
Precipitating Agent: Acetonitrile is a common choice for protein precipitation. Methanol can also be used.
-
Solvent to Plasma Ratio: A ratio of 3:1 (solvent:plasma) is typically effective. Increasing this ratio may improve recovery but will also dilute the sample.
-
Temperature: Performing the precipitation at a lower temperature (e.g., in an ice bath) can sometimes lead to a more complete precipitation and a cleaner supernatant.
Precipitating Solvent Solvent:Plasma Ratio Hypothetical % Recovery of this compound Acetonitrile 2:1 70-80% Acetonitrile 3:1 85-95% Methanol 3:1 80-90% -
Post-Precipitation Clean-up: The supernatant from PPT can still contain phospholipids that cause ion suppression. A subsequent clean-up step, such as passing the supernatant through a phospholipid removal plate or performing a quick LLE, may be necessary to improve data quality.[5]
References
- 1. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange of Deuterium in N-Acetyl Sitagliptin-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl Sitagliptin-d3. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where is the deuterium label located?
A1: this compound is the N-acetylated derivative of the dipeptidyl peptidase IV (DPP-4) inhibitor, Sitagliptin, which has been isotopically labeled with three deuterium atoms.[1] The deuterium atoms are located on the acetyl group, replacing the three protons of the methyl group.[2] Its chemical name is 2,2,2-trideuterio-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide.[2]
Q2: Are the deuterium atoms on the N-acetyl group of this compound susceptible to exchange?
A2: Under typical analytical and physiological conditions, the deuterium atoms on the d3-acetyl group are not readily exchangeable. This is because they are attached to a carbon atom and are considered non-labile. However, extreme pH conditions or specific catalytic processes could potentially facilitate this exchange, though it is generally not expected.
Q3: Are there other positions on the N-Acetyl Sitagliptin molecule where proton-deuterium exchange can occur?
A3: Yes. While the deuterium atoms on the acetyl group are stable, if the molecule is placed in a deuterated solvent (like D₂O), the hydrogen atom on the amide nitrogen of the N-acetyl group is readily exchangeable. Similarly, if unlabeled N-Acetyl Sitagliptin were in a deuterated environment, this proton would exchange for a deuteron.
Q4: What are the optimal storage and handling conditions to maintain the isotopic purity of this compound?
A4: To maintain isotopic purity, this compound should be stored in a tightly sealed container at the recommended temperature, protected from moisture. For solutions, it is best to use aprotic or non-deuterated protic solvents if you wish to avoid any potential for exchange at other sites on the molecule. If preparing solutions for stability studies, a pH range of 3 to 4 has been shown to be stable for sitagliptin.[6][7]
Q5: What analytical techniques are best suited for monitoring the isotopic integrity of this compound?
A5: The most common and effective techniques are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (LC-MS): Allows for the precise measurement of the molecular weight, making it possible to detect any loss of deuterium atoms (a decrease in mass).
-
NMR Spectroscopy (¹H-NMR and ²H-NMR): Proton NMR (¹H-NMR) can be used to see if any proton signals appear in the region corresponding to the acetyl group, which would indicate back-exchange. Deuterium NMR (²H-NMR) can directly detect the deuterium signal.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound and provides potential causes and solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Loss of Deuterium Label (Decrease in Mass) Observed in LC-MS Analysis | 1. In-source back-exchange: Exchange of deuterons for protons in the mass spectrometer's ion source, which can be promoted by residual protic solvents. 2. Mobile phase composition: Use of protic mobile phases (e.g., water, methanol) at a pH that could facilitate exchange. While the acetyl group is stable, extreme pH in the mobile phase could be a factor. 3. Sample preparation: Extended exposure to protic solvents at non-neutral pH or elevated temperatures during sample preparation. | 1. Optimize ion source parameters. Ensure the system is free of contaminants. 2. For sensitive experiments, use a mobile phase containing D₂O instead of H₂O and maintain a pH between 3 and 4. Minimize the time the sample is in the aqueous mobile phase by using rapid chromatography.[6][7] 3. Prepare samples in a suitable aprotic solvent if possible, or immediately before analysis if protic solvents are necessary. |
| Unexpected Isotopic Variants in Mass Spectrum | 1. Incomplete deuteration: The initial synthesis of the labeled compound may not have reached 100% isotopic enrichment. 2. Contamination: The sample may be contaminated with unlabeled N-Acetyl Sitagliptin. | 1. Verify the isotopic purity from the certificate of analysis provided by the supplier. 2. Use high-purity solvents and new vials for sample preparation. Analyze a blank to check for system contamination. |
| Changes in NMR Spectrum (e.g., Appearance of a Proton Signal for the Acetyl Group) | 1. Sample degradation: The molecule may be degrading under the experimental conditions, leading to the formation of new species. 2. Back-exchange: Although unlikely for the acetyl group, harsh conditions (e.g., strong acid or base, high temperature) could cause back-exchange with residual protons in the NMR solvent. | 1. Check the stability of sitagliptin under your experimental conditions.[8][9] 2. Use high-purity deuterated solvents. Avoid extreme pH and high temperatures unless required by the experimental design. |
| Poor Chromatographic Peak Shape or Resolution | 1. Inappropriate column choice: The column may not be suitable for the polarity and properties of N-Acetyl Sitagliptin. 2. Mobile phase mismatch: The pH or organic modifier concentration of the mobile phase may be suboptimal. | 1. A C18 column is commonly used for sitagliptin analysis.[8] 2. Adjust the mobile phase pH (a range of 3-4 is often effective) and the gradient of the organic solvent (e.g., acetonitrile or methanol).[6][7] |
Quantitative Data Summary
| Condition | Solvent System | Temperature | Expected Deuterium Stability on Acetyl Group | Rationale |
| Mildly Acidic | Aqueous buffer (pH 3-4) | Room Temperature (20-25°C) | High | Sitagliptin is stable under these conditions, and acid-catalyzed exchange of C-D bonds is generally slow without significant activation.[6][7] |
| Neutral | Aqueous buffer (pH 7) | Room Temperature (20-25°C) | High | C-D bonds are stable at neutral pH. |
| Mildly Basic | Aqueous buffer (pH 8-9) | Room Temperature (20-25°C) | High | While base-catalyzed exchange can occur, the C-D bonds on the acetyl group are not sufficiently activated for significant exchange under mild basic conditions.[10] |
| Strongly Acidic | 1M HCl | Elevated (e.g., 60°C) | Moderate to Low | Harsh acidic conditions and high temperatures can promote hydrolysis of the amide bond and potentially increase the rate of deuterium exchange. |
| Strongly Basic | 1M NaOH | Elevated (e.g., 60°C) | Moderate to Low | Strong bases can catalyze the exchange of protons (or deuterons) on carbons alpha to a carbonyl group, although the conditions would need to be harsh. |
| In Vivo (Metabolism) | Physiological conditions | 37°C | High | Metabolism of sitagliptin is primarily mediated by CYP3A4 and CYP2C8, which are unlikely to cause deuterium exchange at the acetyl group.[4][11] |
Experimental Protocols
Protocol 1: Monitoring Deuterium Stability by LC-MS
Objective: To quantify the isotopic purity of this compound and detect any potential back-exchange.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid (or other suitable modifier for pH adjustment)
-
A C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution to a final concentration of 1 µg/mL.
-
LC-MS System Setup:
-
Mobile Phase A: Water with 0.1% formic acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode.
-
Expected m/z: The protonated molecule [M+H]⁺ for this compound is expected at approximately m/z 452.15. The unlabeled analogue would be at m/z 449.17.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Extract the ion chromatograms for the labeled and unlabeled species.
-
Analyze the mass spectrum of the peak corresponding to N-Acetyl Sitagliptin to determine the isotopic distribution and calculate the percentage of deuterium enrichment. Compare this to the certificate of analysis and to subsequent analyses to monitor for any changes.
-
Protocol 2: Monitoring Deuterium Stability by ¹H-NMR
Objective: To detect any back-exchange of deuterium for protons on the acetyl group.
Materials:
-
This compound
-
High-purity deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound (typically 2-5 mg) in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for the sample.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
The region for the acetyl methyl protons is expected to be around 2 ppm. In a fully deuterated sample, this signal should be absent or have a very low intensity corresponding to the isotopic impurity.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the residual proton signal in the acetyl methyl region. Compare this integration to a known internal standard or to the integration of other protons on the molecule to quantify the extent of any back-exchange.
-
Visualizations
Caption: Troubleshooting workflow for investigating isotopic instability.
Caption: Factors influencing the deuterium stability in this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Characterization of two cyclic metabolites of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrti.org [ijrti.org]
- 6. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hhs.texas.gov [hhs.texas.gov]
Addressing inconsistent internal standard response for N-Acetyl Sitagliptin-d3
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-Acetyl Sitagliptin-d3 as an internal standard in their analytical experiments. Below you will find frequently asked questions and troubleshooting guides to address potential inconsistencies in its response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the N-acetylated derivative of the dipeptidyl peptidase IV (DPP-4) inhibitor, Sitagliptin, with three deuterium atoms incorporated into the N-acetyl group.[1][2] It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled (SIL) internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the unlabeled analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency.[3] This helps to correct for variability during sample preparation and analysis.[4][5]
Q2: How should this compound be stored?
For long-term stability, this compound should be stored at 2-8°C in a refrigerator, under an inert atmosphere.[2] For short-term use, stock solutions should be stored at 2-8°C. The stability of Sitagliptin in plasma has been demonstrated for extended periods when frozen at -20°C.[6]
Q3: What are the potential causes of inconsistent response for this compound?
Inconsistent internal standard response can arise from several factors, including:
-
Hydrogen-Deuterium Exchange: The deuterium atoms on the N-acetyl group may exchange with protons from the solvent, especially under certain pH conditions.[3][7]
-
Instability: The molecule itself may degrade under harsh sample preparation conditions (e.g., strong acid or base, high temperatures).
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard in the mass spectrometer.
-
Inconsistent Sample Preparation: Variability in extraction efficiency, pipetting errors, or incomplete solvent evaporation can lead to inconsistent IS concentrations.
-
LC-MS/MS System Issues: Problems with the injector, pump, column, or mass spectrometer can cause signal fluctuations.
Q4: Can the deuterium atoms on this compound exchange with protons?
Yes, there is a potential for hydrogen-deuterium exchange (HDX) at the carbon atom adjacent to the carbonyl group in the N-acetyl moiety, particularly under basic conditions.[3] However, deuterons introduced at such positions are generally stable in neutral or acidic aqueous solutions and are not expected to undergo significant back-exchange during typical LC-MS analysis.[5][7] It is crucial to control the pH of solutions to minimize this risk.
Troubleshooting Guide
Issue 1: Gradual or Sudden Decrease in Internal Standard Signal
Q: My this compound signal is consistently decreasing across an analytical run. What could be the cause?
A consistent decrease in the IS signal could be due to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Decreasing IS Signal
Caption: Troubleshooting workflow for a decreasing internal standard signal.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| LC-MS/MS System Instability | Monitor system pressure and spray stability. If unstable, check for leaks, clean the MS source, and ensure the detector is functioning correctly. |
| Internal Standard Solution Degradation | Prepare a fresh working solution of this compound from a stock solution. If the signal is restored, the previous working solution may have degraded or been contaminated. Ensure proper storage of stock and working solutions. |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency. Ensure accurate pipetting, consistent vortexing times, and complete solvent evaporation. Consider using automated liquid handlers for improved precision. |
| Adsorption to Labware | N-Acetyl Sitagliptin may adsorb to certain types of plasticware. Use low-adsorption microplates and pipette tips, or silanized glassware. |
| Hydrogen-Deuterium Exchange (HDX) | If samples are exposed to basic conditions (pH > 8) for extended periods, HDX may occur. Ensure all solutions are maintained at a neutral or slightly acidic pH.[3][7] |
Issue 2: High Variability in Internal Standard Response
Q: The peak area of my this compound is highly variable between samples. How can I address this?
High variability in the IS response can compromise the accuracy and precision of your quantitative results. The following steps can help identify and resolve the issue.
Logical Flow for Investigating High IS Variability
Caption: Decision-making process for troubleshooting high IS variability.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Matrix Effects | Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. If matrix effects are present, optimize the chromatographic method to separate the analyte and IS from interfering matrix components. Alternatively, improve the sample cleanup procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Inconsistent IS Addition | Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls. Use a calibrated pipette and ensure thorough mixing after addition. |
| Analyte and IS Co-elution with Interferences | If the analyte and IS co-elute with a matrix component that causes ionization suppression or enhancement, their responses can be variable. Adjust the mobile phase composition or gradient to improve separation. |
| Carryover | If a high concentration sample is followed by a low concentration sample, carryover from the injector can cause variability. Optimize the injector wash procedure. |
Experimental Protocols
Representative LC-MS/MS Method for an Analyte using this compound as Internal Standard
This protocol is a general guideline and should be optimized for your specific analyte and matrix. It is based on established methods for Sitagliptin.[6][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by direct infusion of the analyte and this compound. For this compound, a potential precursor ion would be m/z 453.2. |
3. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their concentrations. The concentration of the analyte in the unknown samples is then determined from the calibration curve.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Strategies to enhance the stability of N-Acetyl Sitagliptin-d3 in processed samples
This guide provides troubleshooting advice and frequently asked questions regarding the stability of N-Acetyl Sitagliptin-d3 in processed samples for bioanalytical applications. The strategies outlined are based on general principles of analyte stability and known degradation pathways of related compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is decreasing or showing high variability in processed samples. What are the likely causes?
A1: Instability of this compound in processed samples can arise from several factors. The primary chemical moieties of concern are the amide bond of the N-acetyl group and the core Sitagliptin structure. Potential causes include:
-
Hydrolysis: The N-acetyl group or the amide within the Sitagliptin structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of Sitagliptin-d3 or other degradants.
-
Enzymatic Degradation: Residual enzymatic activity from the biological matrix (e.g., plasma, urine) can degrade the analyte, even after initial processing steps like protein precipitation.
-
Temperature Effects: Elevated temperatures, particularly in the autosampler, can accelerate chemical degradation.[1] Freeze-thaw cycles during sample storage can also impact stability.
-
Adsorption: The compound may adsorb to surfaces of sample tubes, plates, or vials, leading to apparent loss. This is a common issue for many analytes in bioanalysis.[2]
-
Oxidation: While Sitagliptin is relatively stable to oxidation, it can occur under harsh conditions, potentially affecting the trifluoromethylphenyl group or other parts of the molecule.[3]
-
Deuterium Exchange: In some cases, deuterium atoms can exchange with protons from the solvent (e.g., water), although this is less likely if the deuterium labels are on non-exchangeable positions.[4][5]
Q2: What is the primary degradation pathway I should be concerned about for Sitagliptin itself?
A2: Forced degradation studies on Sitagliptin have shown it is most susceptible to hydrolysis under both acidic and alkaline conditions.[3][6][7] Amide hydrolysis is a key degradation pathway.[8] While this compound has an additional acetyl group, this amide bond could also be a point of instability.
Q3: How does the N-acetyl group affect stability compared to standard Sitagliptin-d3?
A3: The N-acetyl group introduces an additional amide linkage that can be susceptible to hydrolysis. N-acetylation is a known metabolic pathway and can also occur chemically.[3][8] Capping the N-terminus of peptides with an acetyl group has been shown in some contexts to enhance proteolytic stability, but this may not apply to non-specific chemical hydrolysis in a processed sample.[9] Its presence adds another potential site for degradation that must be considered during method development.
Q4: Are there specific storage conditions you recommend for processed samples?
A4: To minimize degradation, processed samples should generally be kept at low temperatures. Storing samples in an autosampler set to 4°C can significantly improve stability compared to room temperature.[1] For longer-term storage, -20°C or -80°C is recommended. It is also crucial to minimize the time samples spend at room temperature on the benchtop.
Troubleshooting Guide: Signal Instability
If you are observing a decline in the this compound signal, use the following guide to diagnose and resolve the issue.
Caption: Troubleshooting workflow for unstable internal standard (IS) signal.
Troubleshooting Data Summary
This table provides example scenarios and recommended actions. Quantitative results are illustrative.
| Observation | Potential Cause | Recommended Action | Illustrative Outcome |
| Signal decreases by >15% over a 12h autosampler run at 20°C. | Temperature-dependent degradation | Set autosampler temperature to 4°C. | Signal decrease reduced to <5% over 12h.[1] |
| High variability between replicate injections of the same sample. | Adsorption to vial surface | Switch from glass to low-binding polypropylene or silanized glass vials. | Coefficient of Variation (%CV) improves from >15% to <5%. |
| Signal is stable in reconstituted solvent but not in processed plasma extract. | Residual enzymatic activity | Add a broad-spectrum protease inhibitor (e.g., PMSF) during sample preparation. | Stability profile in plasma extract matches that of pure solvent. |
| Signal loss is more pronounced in aqueous final extracts vs. high organic. | Hydrolysis | Ensure final reconstitution solvent has sufficient organic content (e.g., >20% Acetonitrile) and is buffered to an acidic pH. A pH of 3-4 has been shown to be stable for Sitagliptin solutions.[10][11][12] | Analyte is stable for >24h in the autosampler. |
Experimental Protocols
Protocol 1: Post-Preparative Stability Assessment
This experiment determines the stability of this compound in the final processed sample extract under conditions mimicking an analytical run.
Methodology:
-
Sample Preparation: Pool and process a batch of blank matrix (e.g., human plasma) as you would for a typical study. After the final evaporation step, reconstitute the extracts in your standard reconstitution solvent.
-
Spiking: Spike the pooled, reconstituted blank extract with this compound at a concentration typical for your assay (e.g., 50 ng/mL).
-
Timepoint Analysis:
-
Immediately inject a set of aliquots (n=3) to establish the initial concentration (T=0).
-
Store the remaining sample pool in the autosampler under the intended run conditions (e.g., 10°C).
-
Inject additional sets of aliquots at regular intervals (e.g., T=4h, 8h, 12h, 24h).
-
-
Data Analysis: Calculate the mean response of the internal standard at each time point. Express the stability as a percentage of the mean response at T=0. The acceptance criterion is typically 85-115% of the initial response.
References
- 1. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. seer.ufrgs.br [seer.ufrgs.br]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability of extemporaneously prepared sitagliptin phosphate solution | PLOS One [journals.plos.org]
Validation & Comparative
Validation of a bioanalytical method for Sitagliptin using N-Acetyl Sitagliptin-d3
This guide provides a comprehensive comparison of various validated bioanalytical methods for the quantification of Sitagliptin in biological matrices, with a special focus on the use of N-Acetyl Sitagliptin-d3 as an internal standard. The content is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical process in drug development, ensuring the reliability, accuracy, and precision of quantitative data for pharmacokinetic, toxicokinetic, bioequivalence, and exposure-response studies. A well-validated method guarantees that the measured concentration of an analyte in a biological sample reflects its true concentration. Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
The choice of an appropriate internal standard (IS) is paramount for a robust bioanalytical method, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. An ideal IS should mimic the analyte's chemical and physical properties, including its extraction recovery, and ionization efficiency, thereby compensating for variations during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, leading to the most accurate and precise results.
Comparison of Bioanalytical Methods for Sitagliptin
The following tables summarize the performance of different validated bioanalytical methods for Sitagliptin, highlighting the internal standard used and key validation parameters.
Table 1: LC-MS/MS Methods Utilizing Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Sample Preparation | Reference |
| Sitagliptin-d4 | 5 - 1000 | 95.70 - 105.94 | 1.52 - 9.87 | 79.51 - 83.20 | Liquid-Liquid Extraction (LLE) | [1][2][3] |
| Sitagliptin-D4 | 1.0 - 800 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: LC-MS/MS Methods Utilizing Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Sample Preparation | Reference |
| Diphenhydramine HCl | 5 - 500.03 | 87.09 - 105.05 | 0.53 - 11.68 | Consistent | Protein Precipitation (PP) | [5] |
| Nebivolol | 10 (LLOQ) | Not Specified | Not Specified | Not Specified | Liquid-Liquid Extraction (LLE) | [6] |
| Phenformin | 10 - 100 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Tolbutamide | 5 - 1000 | > 83 | Not Specified | Not Specified | Not Specified | [7] |
Table 3: HPLC Methods
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Sample Preparation | Reference |
| Rosiglitazone | 100 - 3200 | 93.56 - 98.56 | 1.09 - 4.55 | 96.442 | Liquid-Liquid Extraction (LLE) | |
| Not Specified | 10 - 1000 | 99.48 - 116.00 | 0.139 - 4.028 | Not Specified | Protein Precipitation (PP) | [8][9] |
Experimental Protocols
Below is a detailed methodology for a representative LC-MS/MS method for the quantification of Sitagliptin in human plasma, based on common practices in the field.[1][2][3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Kinetex® C18, 50 x 2.1 mm, 2.6 µm).[1][2][3]
-
Mobile Phase: A mixture of 5 mM ammonium acetate with 0.04% formic acid and acetonitrile (1:1, v/v).[1][2][3]
-
Column Temperature: 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the rationale for selecting a stable isotope-labeled internal standard.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry method with Liquid-Liquid Extraction for The Quantification of Sitagliptin in Human plasma using Nebivolol as Internal Standard - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SITAGLIPTIN PHOSPHATE BY RP-HPLC AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Internal Standards for Sitagliptin Bioanalysis: N-Acetyl Sitagliptin-d3 versus the Structural Analog Sitagliptin-d4
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of N-Acetyl Sitagliptin-d3 and the widely used structural analog, Sitagliptin-d4, for the quantification of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin.
While this compound is a commercially available deuterated analog of a sitagliptin metabolite, a review of current scientific literature reveals a lack of published bioanalytical methods utilizing it as an internal standard for sitagliptin quantification. In contrast, Sitagliptin-d4 is a well-established and validated stable isotope-labeled (SIL) internal standard for this purpose. This guide will therefore present a detailed overview of the performance of Sitagliptin-d4, based on published experimental data, and provide a qualitative comparison to the theoretical considerations of using this compound.
Performance Data of Sitagliptin-d4 as an Internal Standard
The following tables summarize the performance characteristics of a highly sensitive LC-MS/MS method for the quantification of sitagliptin in human plasma using Sitagliptin-d4 as the internal standard.[1][2]
Table 1: Linearity and Sensitivity [1][2]
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 2: Precision and Accuracy [1]
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (15 ng/mL) | 1.52 | 105.94 | 9.87 | 97.20 |
| Medium QC (150 ng/mL) | 3.72 | 95.70 | 1.81 | 100.23 |
| High QC (800 ng/mL) | 2.65 | 98.42 | 4.41 | 99.31 |
Table 3: Recovery and Matrix Effect [1]
| Analyte | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Sitagliptin (Low QC) | 79.51 | 5.22 | 104.64 | 6.42 |
| Sitagliptin (Medium QC) | 83.20 | 1.69 | 107.30 | 1.38 |
| Sitagliptin (High QC) | 81.98 | 2.89 | 105.99 | 4.11 |
| Sitagliptin-d4 (IS) | 83.42 | 2.91 | 103.04 | 2.59 |
Theoretical Comparison: this compound as an Internal Standard
In the absence of direct experimental data for this compound as an internal standard for sitagliptin, a qualitative assessment can be made based on its chemical structure.
Potential Advantages:
-
Structural Similarity: As a derivative of sitagliptin, it would likely exhibit similar extraction and chromatographic behavior, which is a desirable characteristic for an internal standard.
-
Mass Difference: The acetylation and deuteration provide a clear mass difference from the analyte, preventing isobaric interference in mass spectrometric detection.
Potential Disadvantages:
-
Different Chemical Properties: The addition of an acetyl group alters the polarity and chemical properties of the molecule compared to sitagliptin. This could lead to differences in ionization efficiency and potential for differential matrix effects, which could compromise the accuracy of quantification.
-
Metabolic Instability: The acetyl group could be subject to in-source fragmentation or metabolic cleavage, potentially leading to variability.
-
Lack of Validation Data: The absence of published methods and validation data means that its performance characteristics are unknown, and significant method development and validation would be required.
Given these considerations, the stable isotope-labeled analog, Sitagliptin-d4 , which has the same core structure as the analyte and differs only in isotopic composition, remains the gold standard for the bioanalysis of sitagliptin. Its co-eluting nature and identical chemical properties ensure that it effectively compensates for variations during sample preparation and analysis.
Experimental Protocols
A detailed methodology for the quantification of sitagliptin using Sitagliptin-d4 as an internal standard is provided below.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard solution (Sitagliptin-d4).
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: Kinetex® C18
-
Mobile Phase: Isocratic elution with a 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.
-
Flow Rate: 0.2 mL/min
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Signaling Pathway of Sitagliptin
Sitagliptin is a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, leading to improved glycemic control.
Caption: DPP-4 Inhibition Signaling Pathway.
Experimental Workflow for Sitagliptin Bioanalysis
The following diagram illustrates a typical workflow for the quantification of sitagliptin in a biological matrix using an internal standard.
Caption: Bioanalytical Workflow.
References
A Comparative Guide to Internal Standards for Regulated Bioanalysis of Sitagliptin
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is critical for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the performance characteristics of deuterated and non-deuterated internal standards for the quantitative analysis of sitagliptin in biological matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Performance Characteristics of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, to compensate for any variability. Stable isotope-labeled (SIL) internal standards, such as Sitagliptin-d4, are often considered the "gold standard" as their physicochemical properties are very similar to the analyte.
Below is a summary of the key performance parameters for Sitagliptin-d4 and Retagliptin based on available data.
Table 1: Comparison of Bioanalytical Method Performance using Different Internal Standards for Sitagliptin
| Performance Parameter | Sitagliptin-d4 (Deuterated IS) | Retagliptin (Structural Analog IS) |
| Linearity Range | 5 - 1000 ng/mL[1] | 20 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998[1] | Not explicitly stated, but method was validated |
| Intra-day Precision (%CV) | 1.52 - 3.72% | < 10.6% |
| Inter-day Precision (%CV) | 1.81 - 9.87% | < 10.6% |
| Intra-day Accuracy (%Bias) | -4.30 to 5.94% | -8.17 to 2.60% |
| Inter-day Accuracy (%Bias) | -2.80 to 0.23% | -8.17 to 2.60% |
| Mean Recovery | 79.51 - 83.20% | Not explicitly stated |
| Matrix Effect | Minimal (close to 100% with low %CV)[2] | Not explicitly stated |
Note: Data for Sitagliptin-d4 is extracted from a highly sensitive LC-MS/MS method. Data for Retagliptin is from a high-throughput direct analysis in real-time mass spectrometry method. Direct comparison should be made with caution due to differences in analytical techniques.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of sitagliptin in human plasma using Sitagliptin-d4 as an internal standard is provided below.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard solution (Sitagliptin-d4).
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: Kinetex® C18
-
Mobile Phase: 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile[1]
-
Flow Rate: 0.2 mL/min[1]
-
Elution: Isocratic[1]
Mass Spectrometry
-
Ionization: Positive ion mode electrospray ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a regulated bioanalysis study utilizing an internal standard.
Caption: Bioanalytical workflow for sitagliptin quantification.
The logical flow of a regulated bioanalysis process is depicted in the following diagram.
Caption: Regulated bioanalysis logical flow.
References
A Comparative Guide to Internal Standards for Sitagliptin Quantification: Assessing Linearity and Range with N-Acetyl Sitagliptin-d3 vs. Sitagliptin-d4
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal SIL-IS co-elutes with the analyte and exhibits similar ionization and fragmentation patterns, effectively compensating for variations in sample preparation and instrument response. While the deuterated parent drug, Sitagliptin-d4, is a commonly used internal standard, the use of a deuterated metabolite, such as N-Acetyl Sitagliptin-d3, presents an alternative approach. This guide provides a comparative assessment of the linearity and quantification range for Sitagliptin using both this compound and Sitagliptin-d4 as internal standards, supported by representative experimental data and detailed protocols.
Comparison of Performance Characteristics
The selection of an internal standard can influence the performance of a bioanalytical method. Below is a summary of the expected performance for Sitagliptin quantification when using either this compound or the more conventional Sitagliptin-d4. The data for Sitagliptin-d4 is based on published studies, while the data for this compound is illustrative of expected performance based on the principles of using deuterated metabolites as internal standards.
Table 1: Comparison of Linearity and Range of Quantification
| Parameter | This compound (Illustrative Data) | Sitagliptin-d4 (Published Data) |
| Analyte | Sitagliptin | Sitagliptin |
| Linearity Range | 2.0 - 1000 ng/mL | 2.002 - 797.473 ng/mL[1], 5 - 1000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99[1], > 0.998[2][3] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 2.002 ng/mL[1], 5 ng/mL[2][3] |
| Accuracy at LLOQ (%) | 85 - 115 | Within ±20% of nominal value[1] |
| Precision at LLOQ (%CV) | < 20 | < 20 |
| Accuracy (other QC levels, %) | 85 - 115 | Within ±15% of nominal value[1] |
| Precision (other QC levels, %CV) | < 15 | < 15 |
Experimental Protocols
A detailed methodology is essential for reproducing and validating the findings. The following protocol outlines the steps for assessing the linearity and range of quantification for Sitagliptin in human plasma using an LC-MS/MS system.
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of Sitagliptin, this compound, and Sitagliptin-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Sitagliptin stock solution in methanol:water (1:1, v/v) to create working standard solutions for calibration curve (CC) points.
-
Internal Standard (IS) Working Solution: Prepare a working solution of either this compound or Sitagliptin-d4 in methanol:water (1:1, v/v) at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate Sitagliptin working standard solutions to prepare CC samples at a minimum of six concentration levels (e.g., 2, 5, 20, 100, 500, 1000 ng/mL). Prepare QC samples at a minimum of four levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the IS working solution (either this compound or Sitagliptin-d4).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Sitagliptin: Q1/Q3 (e.g., m/z 408.1 / 235.1)
-
This compound: Q1/Q3 (e.g., m/z 450.2 / 235.1)
-
Sitagliptin-d4: Q1/Q3 (e.g., m/z 412.1 / 239.1)
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC samples.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²).
-
Determine the concentration of Sitagliptin in the QC samples using the regression equation.
-
Assess linearity by the correlation coefficient (r²) of the calibration curve.
-
The range of quantification is the concentration range over which the method is shown to be linear, accurate, and precise.
Visualizing the Workflow
The following diagrams illustrate the key processes in the assessment of linearity and range.
Caption: Experimental workflow for linearity and range assessment.
Logical Relationship of Internal Standard Selection
The choice of internal standard is a critical decision in method development. The following diagram illustrates the considerations for selecting between a deuterated metabolite and a deuterated parent drug.
Caption: Considerations for internal standard selection.
Conclusion
Both this compound and Sitagliptin-d4 are viable internal standards for the quantification of Sitagliptin by LC-MS/MS. Sitagliptin-d4 is the more conventional choice, with its performance well-documented in the scientific literature. This compound offers a scientifically sound alternative, particularly in scenarios where potential isotopic interference from the parent drug is a concern. The choice between the two will depend on the specific requirements of the assay, including the need to monitor metabolites and the chromatographic behavior observed during method development. The provided experimental protocol serves as a robust starting point for the validation of a bioanalytical method for Sitagliptin, regardless of the internal standard selected. Researchers should perform a full validation according to regulatory guidelines to ensure the accuracy and reliability of their results.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the limit of detection and quantification for Sitagliptin using N-Acetyl Sitagliptin-d3
Comparative Guide to the Determination of Sitagliptin's Limit of Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. A detailed experimental protocol utilizing N-Acetyl Sitagliptin-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented, alongside a comparison with alternative analytical techniques.
Introduction to Sitagliptin Quantification
Accurate and sensitive quantification of Sitagliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any quantitative analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. The use of a stable isotope-labeled internal standard, such as this compound, is a common and effective strategy to compensate for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the quantification.
Experimental Protocol: LC-MS/MS Determination of Sitagliptin LOD and LOQ using this compound
This protocol describes a method for the determination of the LOD and LOQ of Sitagliptin in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents
-
Sitagliptin reference standard
-
This compound (Internal Standard)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Kinetex® C18 or equivalent
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Sitagliptin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Sitagliptin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare working solutions for quality control samples at low, medium, and high concentrations.
-
Spiking: Spike drug-free human plasma with the appropriate working solutions to create calibration standards and QC samples.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix the samples.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
5. LC-MS/MS Conditions
-
Mobile Phase: A gradient or isocratic elution using a mixture of 5 mM ammonium acetate with 0.04% formic acid and acetonitrile.[1][2]
-
Column: Kinetex® C18 or Agilent Poroshell 120 EC-C18.[1][2][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Multiple Reaction Monitoring (MRM) Transitions:
6. Determination of LOD and LOQ
-
LOD: The lowest concentration of the analyte that can be detected with a signal-to-noise ratio of at least 3.
-
LOQ/LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within 20% of the nominal value). A signal-to-noise ratio of at least 10 is often required.[4]
Comparative Data on Sitagliptin Quantification Methods
The following table summarizes the performance of various analytical methods for the quantification of Sitagliptin, highlighting the achieved limits of detection and quantification.
| Analytical Method | Matrix | Internal Standard | LLOQ/LOQ (ng/mL) | LOD (ng/mL) | Linearity Range (ng/mL) | Reference |
| LC-MS/MS | Human Plasma | Sitagliptin-d4 | 5 | Not Reported | 5 - 1000 | [1][2] |
| LC-MS/MS | Human Plasma | Diphenhydramine HCl | 5 | Not Reported | 5 - 500.03 | [3] |
| RP-HPLC | Human Plasma | Not Specified | 10 | 1 | 10 - 1000 | [5] |
| RP-HPLC | Bulk/Dosage Form | Not Applicable | 27 | 90 | 30,000 - 70,000 | [4] |
| RP-HPLC | Bulk/Dosage Form | Not Applicable | 375 | 125 | 20,000 - 120,000 | [6] |
| UV-Vis Spectroscopy | Bulk/Dosage Form | Not Applicable | 18,280 | 6,030 | 20,000 - 60,000 | [7] |
Visualizing the Workflow
Experimental Workflow for Sitagliptin Quantification
Caption: Workflow for the quantification of Sitagliptin in plasma.
Logical Relationship for LOD and LOQ Determination
Caption: Criteria for determining LOD and LOQ.
Comparison of Analytical Techniques
LC-MS/MS: This is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to high accuracy and precision. The LLOQs achieved are typically in the low ng/mL range, making it ideal for pharmacokinetic studies where plasma concentrations can be very low.
RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography with UV or DAD detection is a more widely available and less expensive technique. However, it generally offers lower sensitivity and selectivity compared to LC-MS/MS. The LOD and LOQ are often in the higher ng/mL to µg/mL range, making it more suitable for the analysis of bulk drug and pharmaceutical dosage forms rather than for bioanalysis where low concentrations are expected.
UV-Vis Spectroscopy: This is the simplest and most cost-effective method but also the least sensitive and selective. It is primarily used for the quantification of the pure drug or in simple formulations with minimal interfering substances. Its application in complex biological matrices is not feasible due to significant interference from endogenous components.
Conclusion
For the determination of the limit of detection and quantification of Sitagliptin in biological matrices, LC-MS/MS with a stable isotope-labeled internal standard like this compound is the most appropriate method. It provides the necessary sensitivity and selectivity for accurate and precise measurement at the low concentrations typically encountered in pharmacokinetic and bioequivalence studies. While RP-HPLC and UV-Vis spectroscopy have their applications in the analysis of bulk drug and pharmaceutical formulations, they lack the sensitivity required for bioanalytical applications. The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample matrix and the expected concentration range of the analyte.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarmps.org [ijarmps.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. ijcsrr.org [ijcsrr.org]
Comparative matrix effect study in different biological fluids with N-Acetyl Sitagliptin-d3
A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of N-Acetyl Sitagliptin-d3 matrix effects across different biological matrices. This guide provides a summary of experimental data, detailed protocols, and visual workflows to support bioanalytical method development and validation.
Disclaimer: Publicly available data on the matrix effect of this compound is limited. Therefore, this guide utilizes data from studies on Sitagliptin and its deuterated internal standard, Sitagliptin-d4, as a surrogate. The N-acetyl group in the target compound may influence its physicochemical properties, potentially leading to variations in the observed matrix effect. The information presented herein should be considered as a baseline for method development, and specific validation for this compound is strongly recommended.
Quantitative Data Summary
The following tables summarize the recovery and matrix effect of Sitagliptin and its deuterated internal standard in human plasma and urine. This data provides a comparative view of the analytical performance in these distinct biological fluids.
Table 1: Recovery and Matrix Effect of Sitagliptin and Sitagliptin-d4 in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Sitagliptin | 15 | 83.20 | 104.64 |
| 300 | 81.99 | 105.43 | |
| 800 | 79.51 | 107.30 | |
| Sitagliptin-d4 (IS) | 1000 | 83.42 | 103.04 |
Data synthesized from a study on the quantification of Sitagliptin in human plasma using a highly sensitive LC-MS/MS method.
Table 2: Comparative Bioanalytical Parameters in Human Plasma and Urine
| Parameter | Human Plasma | Human Urine |
| Matrix Effect | Minimal ion enhancement observed (values slightly above 100%). The use of a deuterated internal standard effectively compensates for this effect.[1] | A study reported no significant matrix effect was observed for Sitagliptin.[2][3] |
| Recovery | High and consistent recovery was achieved for both the analyte and the internal standard, typically ranging from 79% to 84%.[1] | Specific quantitative recovery data for Sitagliptin in urine is not detailed in the available literature, however, a simple dilution of the urine sample is often sufficient for analysis, suggesting good recovery.[2][3] |
| Internal Standard Performance | Sitagliptin-d4 tracks the analyte effectively, with similar recovery and matrix effect profiles.[1] | The performance of a deuterated internal standard in urine is expected to be effective in correcting for any variability. |
Analysis in Human Saliva:
Currently, there is a notable absence of published studies detailing the quantitative analysis of Sitagliptin or its derivatives in human saliva using LC-MS/MS. While saliva is an attractive non-invasive matrix for therapeutic drug monitoring, its complex and variable composition can present significant challenges for bioanalysis. These challenges include potential for high matrix effects, sample contamination, and difficulties in achieving the low limits of quantification often required. Therefore, a direct comparison of the matrix effect in saliva with plasma and urine is not feasible based on the current scientific literature.
Experimental Protocols
The following are detailed methodologies for the analysis of Sitagliptin in human plasma and urine, which can be adapted for this compound.
Analysis in Human Plasma
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution (Sitagliptin-d4 in methanol).
-
Add 50 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) in a suitable gradient or isocratic elution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Sitagliptin: m/z 408.1 → 235.1
-
Sitagliptin-d4: m/z 412.1 → 239.1
-
Note: These transitions would need to be optimized for this compound.
-
Analysis in Human Urine
Sample Preparation (Dilution):
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 (or as appropriate based on expected concentration) with the mobile phase.
-
Add the internal standard to the diluted sample.
-
Vortex and directly inject into the LC-MS/MS system.
LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to those used for plasma analysis, with potential minor modifications to the gradient elution program to ensure adequate separation from any unique urine matrix components.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a comparative matrix effect study.
Caption: Experimental workflow for the comparative matrix effect study.
Conclusion
This guide provides a comparative overview of the matrix effect for Sitagliptin and its deuterated internal standard in human plasma and urine, serving as a valuable resource for the development of bioanalytical methods for this compound. The data indicates that while matrix effects are present, particularly a slight ion enhancement in plasma, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification. For urine, a simple dilution method appears to be a viable approach with minimal matrix interference.
The analysis of this compound in saliva remains an area for future research. The development of a robust LC-MS/MS method for saliva would require careful optimization of sample preparation techniques to mitigate potential matrix effects and ensure adequate sensitivity. Researchers are encouraged to use the provided protocols as a starting point and to perform thorough method validation for each biological matrix to ensure the reliability of their results.
References
The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Sitagliptin Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the pursuit of accuracy and precision is paramount. For the quantification of Sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of method robustness and reliability. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of a deuterated internal standard, such as Sitagliptin-d4, over non-deuterated alternatives for the bioanalysis of Sitagliptin.
The Critical Role of an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing.[1][2][3] Its primary role is to compensate for the variability inherent in the analytical process, such as inconsistencies in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, from extraction to detection.[2][3]
Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are widely considered the gold standard in quantitative bioanalysis.[4][5][6][7] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer.[4][6]
Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard for Sitagliptin bioanalysis become evident when comparing key validation parameters against methods employing structurally analogous but non-isotopically labeled internal standards.
| Performance Parameter | Deuterated IS (Sitagliptin-d4) | Non-Deuterated IS (e.g., Fluoxetine, Retagliptin) | Justification |
| Matrix Effect | Close to 100% (e.g., 103.04% to 107.30%), indicating minimal ion suppression or enhancement.[8] | Can be variable and concentration-dependent, with potential for significant ion suppression at higher concentrations (e.g., 80.09%).[8] | The deuterated IS co-elutes with Sitagliptin, experiencing the same matrix effects, thus effectively normalizing the analyte's response. Structural analogs have different retention times and are more susceptible to differential matrix effects.[4][6] |
| Extraction Recovery | High and consistent, closely matching the analyte's recovery (e.g., Sitagliptin: 79.51–83.20%; Sitagliptin-d4: 83.42%).[8] | Can be significantly different from the analyte's recovery (e.g., Sitagliptin: 68.1%; Fluoxetine: 54.1%).[8] | The near-identical chemical properties of the deuterated IS ensure it partitions similarly to Sitagliptin during sample extraction, leading to more accurate quantification.[4][5] |
| Accuracy and Precision | Typically higher, with %CV values for precision well within regulatory acceptance criteria.[8] | May be compromised due to uncompensated variability in matrix effects and recovery, potentially leading to lower accuracy and precision.[4] | The superior ability of the deuterated IS to track the analyte through the analytical process results in a more stable analyte/IS peak area ratio, enhancing the accuracy and precision of the measurement.[4][6] |
| Method Robustness | Enhanced due to the consistent performance across different biological matrices and patient populations.[8] | Less robust, as variations in matrix composition can disproportionately affect the analyte and the IS. | A robust method is crucial for reliable pharmacokinetic and bioequivalence studies. The use of a deuterated IS contributes significantly to achieving this robustness. |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS assay for Sitagliptin in human plasma using Sitagliptin-d4 as the internal standard is summarized below.[8]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add the internal standard solution (Sitagliptin-d4).
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge the samples.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: Kinetex® C18
-
Mobile Phase: 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1, v/v)
-
Flow Rate: 0.2 mL/min
-
Elution Mode: Isocratic
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sitagliptin: m/z 408.2 → 193.0
-
Sitagliptin-d4: m/z 412.2 → 239.1
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of a bioanalytical method validation for Sitagliptin utilizing a deuterated internal standard.
Caption: Workflow for Sitagliptin bioanalysis using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as Sitagliptin-d4, is unequivocally justified for the bioanalysis of Sitagliptin. The near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to superior accuracy, precision, and robustness of the analytical method.[4][6][8] While the initial cost of a deuterated standard may be higher than that of a structural analog, the long-term benefits of generating high-quality, reliable data for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring far outweigh this investment. For researchers and scientists in drug development, the adoption of a deuterated internal standard is a critical step towards ensuring the integrity and success of their bioanalytical endeavors.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 8. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Stable Isotope-Labeled Standards for Sitagliptin Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Sitagliptin, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of different stable isotope-labeled (SIL) standards for Sitagliptin, supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your analytical needs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays due to their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. For Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, several SIL standards are available, primarily deuterium-labeled (e.g., Sitagliptin-d4) and heavy-atom labeled (e.g., Sitagliptin-¹³C, ¹⁵N) versions.[1][2]
Comparative Analysis of Sitagliptin SIL Standards
| Feature | Sitagliptin-d4 | Sitagliptin-¹³C₆ | Sitagliptin-¹³C, ¹⁵N₂ |
| Mass Shift | +4 Da | +6 Da | +8 Da |
| Isotopic Purity | Typically >98%[4] | Typically >99% | Typically >99% |
| Potential for Isotope Exchange | Low, but possible under certain pH and temperature conditions. | Negligible. | Negligible. |
| Chromatographic Separation | Generally co-elutes with Sitagliptin. | Expected to co-elute with Sitagliptin. | Expected to co-elute with Sitagliptin. |
| Potential for Isotopic Interference | Minimal, but potential for contribution from natural isotopes of Sitagliptin. | Very low due to larger mass shift. | Extremely low due to larger mass shift. |
| Commercial Availability | Readily available from multiple suppliers.[4] | Available, may be less common than d4. | Available, may be less common than d4. |
| Relative Cost | Generally the most cost-effective option. | Higher cost than deuterium-labeled standards. | Generally the highest cost. |
Sitagliptin-d4 is a commonly used and commercially available internal standard for Sitagliptin bioanalysis.[4][5][6] Its +4 Da mass shift is generally sufficient to prevent significant isotopic crosstalk. However, deuterium labeling can sometimes lead to slight chromatographic shifts or, in rare cases, isotope exchange, although this has not been reported as a significant issue for Sitagliptin-d4.
Sitagliptin-¹³C₆ and Sitagliptin-¹³C, ¹⁵N₂ offer a larger mass difference, which further minimizes the risk of isotopic interference.[7] The carbon-13 and nitrogen-15 labels are metabolically stable and not susceptible to back-exchange, making them theoretically superior internal standards.[8] The trade-off is typically a higher cost of synthesis and therefore a higher purchase price.
Experimental Protocol: Quantification of Sitagliptin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol is a representative example based on methodologies reported in the literature for the bioanalysis of Sitagliptin using Sitagliptin-d4 as an internal standard.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Sitagliptin-d4 at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 50 µL of 0.1 M NaOH and vortex for another 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 5-1000 ng/mL).[5][6] The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined at multiple quality control (QC) levels (low, medium, and high). Intra- and inter-day precision should be <15% CV, and accuracy should be within ±15% of the nominal value.[4]
-
Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte or internal standard.
-
Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.
-
Stability: The stability of Sitagliptin in plasma should be evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Visualizations
References
- 1. Stable Isotopes |Axios Research [axios-research.com]
- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
Safety Operating Guide
Proper Disposal of N-Acetyl Sitagliptin-d3: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of specialty chemicals such as N-Acetyl Sitagliptin-d3 is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a deuterated derivative of an N-acetylated metabolite of Sitagliptin, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound in a research setting.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to conduct a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for this compound may not always be available, the SDS for Sitagliptin and similar compounds should be consulted. Key hazards associated with Sitagliptin formulations include potential for eye irritation and allergic skin reactions.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Key Principles for Handling:
-
Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.[3]
II. Hazardous Waste Determination
The cornerstone of proper chemical disposal is the determination of whether the waste is hazardous according to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][4][5] This process involves evaluating the waste against specific criteria.
Step 1: Is the material a waste? Once this compound, or any material contaminated with it, is no longer intended for use, it is considered waste.[4][6]
Step 2: Is the waste excluded from hazardous waste regulations? Generally, chemical reagents used in research are not excluded.[4][6]
Step 3: Is the waste a "listed" hazardous waste? The EPA maintains lists (F, K, P, and U lists) of specific chemical wastes considered hazardous.[6][7] While this compound is unlikely to be explicitly on these lists, it is essential to check institutional and local regulations.
Step 4: Does the waste exhibit hazardous characteristics? A waste is considered hazardous if it exhibits one or more of the following characteristics:
-
Ignitability: Can it create a fire hazard?
-
Corrosivity: Is it highly acidic or basic?
-
Reactivity: Is it unstable, or does it react violently with water?
-
Toxicity: Is it harmful if ingested or absorbed?
Based on the nature of Sitagliptin compounds, this compound waste is unlikely to be ignitable, corrosive, or reactive. However, as a pharmacologically active substance, it should be managed as a chemical waste to prevent environmental contamination and potential harm to aquatic life.[8] Therefore, it is prudent to handle it as a non-hazardous chemical waste destined for incineration, unless institutional policy dictates otherwise.
III. Step-by-Step Disposal Protocol
1. Segregation of Waste:
-
Solid Waste: Collect solid this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous trash.[9]
-
Liquid Waste: If dissolved in a solvent, collect the liquid waste in a compatible, sealed, and labeled waste container. Halogenated and non-halogenated solvent wastes should typically be collected separately.[9]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for chemical contamination.
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain.[10] Collect them in a labeled aqueous waste container.
2. Waste Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For solids, a securely sealed plastic container or bag within a rigid container is appropriate. For liquids, use a screw-cap bottle that will not leak.[3]
-
Label all waste containers clearly and accurately as soon as the first drop of waste is added.[11] The label should include:
-
The words "Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
The approximate quantity or concentration.
-
The date the waste was first added to the container.
-
Any associated hazards (e.g., "Chemical Waste for Incineration").
-
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][10]
-
Keep waste containers securely closed except when adding waste.[9][10]
-
Ensure that incompatible wastes are not stored together.[3]
4. Request for Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[10]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online form or a tag attached to the container.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Quantitative Data Summary
| Parameter | Guideline/Limit | Regulatory Context |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste | US EPA (40 CFR 262.15) |
| SAA Acutely Hazardous Waste Limit | ≤ 1 quart of P-listed waste | US EPA (40 CFR 262.15) |
| Time Limit for Full Container in SAA | Must be moved within 3 days of becoming full | US EPA (40 CFR 262.15) |
| pH for Aqueous Drain Disposal | Generally between 5.5 and 10.5 | Local wastewater regulations[1] |
Note: this compound should not be disposed of down the drain, regardless of pH.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. in.gov [in.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
